molecular formula C4H10BBrO2 B8187727 2-Bromo-butan-2-ylboronic acid

2-Bromo-butan-2-ylboronic acid

Cat. No.: B8187727
M. Wt: 180.84 g/mol
InChI Key: WJKNTFBWSZRCEA-UHFFFAOYSA-N
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Description

2-Bromo-butan-2-ylboronic acid is a useful research compound. Its molecular formula is C4H10BBrO2 and its molecular weight is 180.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-butan-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-butan-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromobutan-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BBrO2/c1-3-4(2,6)5(7)8/h7-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKNTFBWSZRCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)(CC)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis pathways for alpha-bromoalkylboronic acids

Technical Guide: Synthesis Pathways for -Bromoalkylboronic Acids

Executive Summary

1


-bromoalkylboronic acids


1

However, the synthesis of

11Direct Bromo-Matteson HomologationFinkelstein Conversion

Part 1: The Matteson Homologation (Direct Pathway)

The Matteson Homologation is the gold standard for stereoselective synthesis. Unlike the chloro-variant which utilizes dichloromethane (DCM), the bromo-variant requires dibromomethane .

Mechanistic Causality

The reaction relies on the formation of a nucleophilic carbenoid, (dibromomethyl)lithium (

  • Carbenoid Generation: Deprotonation of

    
    . Critical Note: Unlike DCM, which can be deprotonated with 
    
    
    -BuLi,
    
    
    requires LDA (Lithium Diisopropylamide) to avoid Lithium-Halogen exchange side reactions.[1]
  • "Ate" Complex Formation: The carbenoid adds to the boronic ester, forming a tetrahedral borate complex.[1]

  • Stereospecific Rearrangement: A 1,2-migration of the alkyl group occurs, displacing one bromide ion.[1] This step proceeds with inversion of configuration at the migrating carbon but retention of the chiral director's influence, resulting in high diastereoselectivity.

Visualization: The Matteson Mechanism

MattesonMechanismSubstrateAlkyl Boronic Ester(Pinanediol)AteComplexTetrahedral Borate'Ate' ComplexSubstrate->AteComplex+ Reagent (-78°C)ReagentLiCHBr2(Carbenoid)Reagent->AteComplexTSTransition State(1,2-Migration)AteComplex->TSZnCl2 (Optional)Productalpha-BromoalkylBoronic EsterTS->Product- LiBr

Figure 1: The mechanistic flow of the Matteson Homologation using dibromomethyllithium. Note the critical temperature control required prior to rearrangement.

Validated Protocol: Direct Synthesis via [1]

Safety Warning: (Dibromomethyl)lithium is unstable above -65°C. Exotherms can lead to decomposition or runaway reactions.[1]

Reagents:

  • Starting Boronic Ester (e.g., Pinanediol alkylboronate)[1]

  • Dibromomethane (

    
    , 1.2 eq)[1]
    
  • LDA (Lithium Diisopropylamide, 1.1 eq)[1]

  • Anhydrous THF[1]

  • Zinc Chloride (

    
    , anhydrous, 0.5–1.0 eq) – Accelerator[1]
    

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Cool to -78°C (Dry ice/Acetone).

  • Carbenoid Generation: Add anhydrous THF and dibromomethane. Add LDA dropwise over 20 minutes, maintaining internal temperature below -70°C. Stir for 10 minutes to form

    
    .
    
    • Expert Insight: Do not use

      
      -BuLi directly; it causes Br-Li exchange on 
      
      
      , destroying the reagent.[1]
  • Substrate Addition: Dissolve the boronic ester in minimal THF and add dropwise to the carbenoid solution at -78°C.

  • Ate-Complex Formation: Stir at -78°C for 1 hour. The solution typically turns pale yellow.[1]

  • Rearrangement Trigger:

    • Method A (Thermal): Allow the mixture to warm slowly to room temperature overnight.

    • Method B (Lewis Acid - Recommended): Add anhydrous

      
       (dissolved in THF) at -78°C, then warm to 0°C. Zinc coordinates to the leaving bromide, accelerating migration and improving diastereomeric ratio (dr).[1]
      
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    . Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica). Note:

    
    -Bromo esters are silica-sensitive; use deactivated silica or neutral alumina if degradation is observed.[1]
    

Part 2: The Finkelstein Conversion (Indirect Pathway)

For scale-up, the direct bromo-Matteson is often avoided due to the cryogenic requirements of


Strategic Logic

The




1

Advantages:

  • Avoids LDA and unstable bromo-carbenoids.[1]

  • 
    -Chloro intermediates are shelf-stable.[1]
    
Protocol: Halogen Exchange[1]

Reagents:

  • 
    -Chloroalkylboronic ester[2][3]
    
  • Lithium Bromide (LiBr, anhydrous, 3.0 eq)[1]

  • Acetone (dry)

Methodology:

  • Dissolve the

    
    -chloro ester in dry acetone (0.2 M).[1]
    
  • Add solid LiBr.[1]

  • Reflux the heterogeneous mixture for 6–12 hours.

  • Monitor by GC-MS (Cl vs Br isotope pattern).[1]

  • Filter off salts, concentrate, and redissolve in hexanes to precipitate residual inorganic salts.

Part 3: Comparative Data & Stability

The choice between Chloro and Bromo affects the downstream reaction kinetics.

Feature

-Chloroalkylboronate

-Bromoalkylboronate
Synthesis Difficulty Moderate (Standard Matteson)High (Unstable Carbenoid)
Thermal Stability High (Stable at RT)Moderate (Degrades >40°C)
Reactivity (

)
ModerateHigh (approx. 10-50x faster)
Main Application Storage / IntermediatesImmediate consumption / Difficult substitutions
Stability & Handling (Expertise Pillar)
oxidative deboronation1
  • Storage: Store as pinacol or pinanediol esters under Argon at -20°C. Free boronic acids are rarely isolated due to rapid dehydration to boroxines.[1]

  • Protodeboronation: In the presence of moisture and Lewis bases, the C-B bond can cleave.[1] Avoid strong aqueous bases during workup.[1]

Part 4: Emerging Radical Pathways[1]

Recent literature (e.g., J. Am. Chem. Soc.[1][4][5] 2023) has introduced Copper-catalyzed Atom Transfer Radical Addition (ATRA) as a method to install halogens alpha to boron.[1][5]

Workflow Visualization

RadicalPathwayPrecursorVinyl Boronic EsterIntermediatealpha-Boryl RadicalPrecursor->IntermediateSET / Radical AdditionCatalystCu(I) Catalyst + Ligand+ Alkyl Bromide (R-Br)Catalyst->IntermediateProductalpha-BromoalkylBoronic EsterIntermediate->ProductBr-Transfer

Figure 2: Copper-catalyzed ATRA pathway for accessing alpha-bromo species from vinyl boronates.

References

  • Matteson, D. S., & Majumdar, D. (1980).[1] Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society. [Link]

  • Matteson, D. S., & Sadhu, K. M. (1983).[1] Boronic ester homologation with (dibromomethyl)lithium: a highly stereoselective synthesis of (1S,2S)-1,2-diol derivatives. Journal of the American Chemical Society. [Link]

  • Ho, T. D., Lee, B. J., et al. (2023).[1][5] Copper-Catalyzed Atom Transfer Radical Addition to Vinyl Boronates. Journal of the American Chemical Society. [Link]

  • Gao, F. C., et al. (2023).[1][5] Visible Light-Induced C–H Bromination of Benzyl Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Diner, C., & Szabó, K. J. (2017).[1] Recent Advances in the Preparation and Application of Allylboronates. Journal of the American Chemical Society. [Link]

2-Bromo-butan-2-ylboronic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and handling of 2-Bromo-butan-2-ylboronic acid , a specialized organoboron intermediate. Due to the inherent instability of free


-halo boronic acids, this guide focuses on the practical handling of the compound, typically as its boronate ester or as a transient intermediate in homologation reactions.

Part 1: Identity & Chemical Profile[1][2]

2-Bromo-butan-2-ylboronic acid represents a class of


-halo tertiary alkylboronates . These compounds are chemically significant as "masked" carbenoids used to construct quaternary carbon centers via stereospecific migration.
Core Identifiers
ParameterValue
Chemical Name 2-Bromo-butan-2-ylboronic acid
CAS Number 2408428-27-1 (Acid form, nominal)
Molecular Formula

Molecular Weight 180.84 g/mol
SMILES CCC(C)(Br)B(O)O
Structure Class

-Halo tertiary alkylboronic acid
Functional Equivalent 2-(2-bromobutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

Critical Stability Warning: Free


-halo boronic acids are kinetically unstable and prone to rapid decomposition via protodeboronation or oxidative degradation. In practical applications, this moiety is almost exclusively generated and handled in situ or as a cyclic ester (e.g., pinacol ester) at low temperatures.

Part 2: Technical Deep Dive & Mechanism

The -Halo Boronate Paradox

The 2-bromo-butan-2-yl moiety contains a boron atom and a bromine atom on the same quaternary carbon. This geometric arrangement creates a "spring-loaded" electrophile.

  • Lewis Acidity: The boron atom is Lewis acidic (empty p-orbital).

  • Electrophilicity: The carbon-bromine bond is polarized.

  • Reactivity: Upon addition of a nucleophile (Nu⁻) to the boron, the resulting borate "ate" complex undergoes a 1,2-migration (Matteson-type rearrangement). The nucleophile (or an existing alkyl group on boron) migrates to the

    
    -carbon, displacing the bromide.
    
Mechanism of Action: 1,2-Migration

The utility of 2-bromo-butan-2-ylboronates lies in their ability to form quaternary centers stereospecifically.

MigrationMechanism Figure 1: Mechanism of 1,2-migration in alpha-bromo tertiary boronates. Start 2-Bromo-butan-2-yl Boronate (Electrophile) Nu_Add Nucleophile Addition (Formation of Borate) Start->Nu_Add + Nu- (e.g., R-Li, RO-) Transition Transition State (1,2-Migration) Nu_Add->Transition Rate Limiting Step Product Homologated Quaternary Center Transition->Product - Br- (Leaving Group)

Part 3: Synthesis & Experimental Protocols

Direct isolation of the free acid is rarely feasible. The following protocols describe the generation of the functional pinacol ester equivalent, which is the industry standard for handling this motif.

Protocol A: In Situ Generation via Radical Bromination

This method installs the bromine atom onto a tertiary alkyl boronate.

Prerequisites:

  • Substrate: 2-Butylboronic acid pinacol ester.

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Catalyst: AIBN (Azobisisobutyronitrile) or UV light.

  • Solvent: Carbon tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-butylboronic acid pinacol ester (1.0 equiv) in anhydrous

    
     (0.5 M).
    
  • Reagent Addition: Add NBS (1.1 equiv) and AIBN (5 mol%).

  • Initiation: Heat the mixture to reflux (or irradiate with UV LED) to initiate the radical chain reaction.

    • Mechanistic Note: The radical stabilization at the tertiary carbon (alpha to boron) directs the bromination to the C2 position.

  • Monitoring: Monitor by GC-MS. Look for the mass shift corresponding to

    
     insertion.
    
    • Self-Validation: The disappearance of the tertiary C-H signal in

      
      H NMR is the primary endpoint indicator.
      
  • Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Rapid filtration through a short plug of silica gel (deactivated with 5%

    
     in hexanes) is recommended. Do not perform standard column chromatography  as silica acidity causes deborylation.
    
Protocol B: Nucleophilic Displacement (Matteson Logic)

For constructing the skeleton from scratch.

  • Lithiation: Generate (1-bromoethyl)lithium by treating 1,1-dibromoethane with

    
    -BuLi at -100°C (Trapp mixture solvent: THF/Et2O/Pentane 4:1:1).
    
  • Borylation: Add ethyl boronic acid pinacol ester.

  • Rearrangement: Allow to warm to 0°C. The "ate" complex rearranges to form the secondary bromide.

  • Second Alkylation (Tertiary Formation): This step is difficult for sterically hindered substrates and often requires the use of Lewis Acid catalysis (

    
    ) to facilitate the displacement of the second halide if starting from a gem-diboro precursor.
    

Part 4: Analytical Characterization

To validate the identity of 2-bromo-butan-2-ylboronic derivatives, rely on NMR spectroscopy.

TechniqueExpected Signature (Pinacol Ester)Interpretation

B NMR

33–35 ppm (Broad singlet)
Characteristic of tertiary alkyl boronates. A shift to

5-10 ppm indicates hydrolysis or "ate" complex formation.

H NMR
Absence of

-proton.
The C2 position is quaternary. Look for a methyl singlet (

1.8 ppm) and an ethyl quartet/triplet system.

C NMR

40–60 ppm (Broad/missing)
The carbon attached to boron is often broadened into the baseline due to quadrupolar relaxation of the boron nucleus.

Part 5: Applications in Drug Development[8]

Researchers utilize this motif primarily for Fragment-Based Drug Discovery (FBDD) to introduce metabolic stability.

  • Quaternary Center Installation: The 2-bromo-butan-2-yl group acts as a linchpin. By treating the boronate with a Grignard reagent or organolithium, the boron is displaced, and the alkyl group migrates, effectively stitching two carbon fragments together at a quaternary center.

  • Bioisostere Synthesis: Used to synthesize boron-containing enzyme inhibitors (e.g., serine protease inhibitors) where the boron atom engages the catalytic serine hydroxyl group.

Workflow Visualization

Workflow Figure 2: Synthetic workflow for utilizing 2-bromo-butan-2-ylboronic acid derivatives. Step1 Precursor: 2-Butylboronate Step2 Functionalization: Radical Bromination (NBS) Step1->Step2 Activation Step3 Intermediate: 2-Bromo-butan-2-ylboronate Step2->Step3 Isolation (Rapid) Step4 Application: Nucleophilic Migration Step3->Step4 + R-Li / ZnCl2 Step5 Final Drug Scaffold: Quaternary Carbon Center Step4->Step5 Stereocontrol

References

  • Matteson, D. S. (2013). Stereoselective Synthesis of Asymmetric Carbons Using Boronic Esters. The Journal of Organic Chemistry, 78(20), 10009-10023. Retrieved from [Link]

  • Dutta, S., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53, 1234-1237. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 166330-03-6).[3] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Alkylboronates. Retrieved from [Link]

Sources

Solubility of 2-Bromo-butan-2-ylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-butan-2-ylboronic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Bromo-butan-2-ylboronic acid, a tertiary alkylboronic acid, represents a class of compounds with significant potential in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery.[1][2] However, the successful application of this reagent is fundamentally dependent on its behavior in solution, with solubility being a critical, yet often unreported, parameter. This guide addresses the current information gap by providing a comprehensive framework for researchers, scientists, and drug development professionals to both understand and experimentally determine the solubility of 2-bromo-butan-2-ylboronic acid in various organic solvents. Rather than presenting pre-existing data, this document serves as a technical manual, detailing the underlying physicochemical principles governing solubility and offering a field-proven, step-by-step protocol for its accurate measurement.

Introduction & Significance

The Role of Alkylboronic Acids in Modern Chemistry

Boronic acids and their derivatives are foundational pillars of modern organic synthesis. Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This reaction's broad functional group tolerance, mild conditions, and the low toxicity of boron reagents have made it an indispensable tool in the pharmaceutical industry for synthesizing complex drug candidates.[1][5] While arylboronic acids are widely used, alkylboronic acids, such as 2-bromo-butan-2-ylboronic acid, offer access to sp³-hybridized carbon centers, enabling the creation of three-dimensional molecular frameworks that are increasingly sought after in medicinal chemistry.[6]

Profile of 2-Bromo-butan-2-ylboronic Acid: A Tertiary Alkylboronic Acid

2-Bromo-butan-2-ylboronic acid possesses a unique combination of features: a tertiary alkyl group and a bromine atom. This structure makes it a valuable building block for introducing sterically hindered quaternary carbon centers into target molecules. The boronic acid moiety, -B(OH)₂, acts as a Lewis acid and is the reactive handle for transformations like the Suzuki-Miyaura coupling.[7]

The Critical Importance of Solubility Data

Solubility is not merely a physical constant; it is a critical process parameter that dictates the feasibility and efficiency of chemical reactions and the developability of drug candidates.[8][9] Poor solubility can lead to:

  • Reduced Reaction Rates: Inhomogeneous reaction mixtures result in slower and often incomplete conversions.

  • Inconsistent Results: Difficulty in achieving consistent concentrations leads to poor reproducibility.

  • Challenges in Purification: Undissolved material can complicate isolation and purification processes.

  • Poor Bioavailability: For drug candidates, low solubility is a major hurdle for absorption and efficacy.[9][10]

Therefore, obtaining accurate solubility data is a foundational step in process development and preclinical studies.

Theoretical Foundations of Boronic Acid Solubility

The solubility of 2-bromo-butan-2-ylboronic acid in a given organic solvent is the result of a complex interplay between the solute's intrinsic properties, the solvent's characteristics, and their mutual interactions.

Intermolecular Forces at Play: A Causal Analysis

Solubility is governed by the principle that the energy gained from new solute-solvent interactions must compensate for the energy required to overcome existing solute-solute and solvent-solvent interactions. The key forces involved are:

  • Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).

  • Dipole-Dipole Interactions: The polar C-Br and B-O bonds create molecular dipoles that can interact with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar tertiary butyl group interacts primarily through these weaker forces, which are dominant in nonpolar solvents (e.g., hexane, toluene).

The Solute: Physicochemical Properties of 2-Bromo-butan-2-ylboronic Acid

The molecule exhibits a dual nature. The nonpolar tertiary butyl group and bromine atom contribute to its lipophilicity ("fat-loving"), favoring solubility in nonpolar solvents. Conversely, the highly polar boronic acid group (-B(OH)₂) is hydrophilic ("water-loving"), promoting solubility in polar solvents. The overall solubility in a specific solvent depends on the balance of these opposing characteristics.

The Dehydration Equilibrium: Boronic Acid vs. Boroxine

A critical and often overlooked aspect of boronic acid chemistry is the propensity to undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[6][11]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

Boroxines are significantly less polar and more sterically hindered than their corresponding boronic acids. Consequently, they exhibit vastly different solubility profiles, generally being more soluble in nonpolar organic solvents. This equilibrium means that a sample of "boronic acid" in solution is often a mixture of the acid and its boroxine, which can complicate solubility measurements and reaction kinetics.[11]

Solubility Solubility of 2-Bromo-butan-2-ylboronic acid Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent Interactions Solute-Solvent Interactions Solubility->Interactions Boroxine Boroxine Formation Solubility->Boroxine Polarity Polarity (Hydrophilic Head) Solute->Polarity Lipophilicity Lipophilicity (Alkyl Body) Solute->Lipophilicity SolventPolarity Polarity Solvent->SolventPolarity Hbonding H-Bonding Solvent->Hbonding HBonding Hydrogen Bonding Interactions->HBonding VDW Van der Waals Forces Interactions->VDW

Caption: Factors influencing the solubility of 2-bromo-butan-2-ylboronic acid.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data, a thermodynamic or "equilibrium" solubility measurement is required. The shake-flask method is the gold standard for this purpose, as it ensures that a true equilibrium between the dissolved and undissolved solid is achieved.[9][10]

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the compound in the resulting saturated solution is determined using a validated analytical technique.[12][13]

Mandatory Pre-requisite: Analytical Method Validation

Before commencing the solubility study, the analytical method used for quantification—typically High-Performance Liquid Chromatography with UV detection (HPLC-UV)—must be validated. Method validation is the process of proving that the analytical method is acceptable for its intended purpose.[14] This ensures the accuracy, precision, and reliability of the final solubility data.[8][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

Detailed, Step-by-Step Experimental Protocol

Materials and Reagents:

  • 2-Bromo-butan-2-ylboronic acid (solid, of known purity).

  • Organic solvents of interest (HPLC grade or higher).

  • Volumetric flasks, pipettes, and syringes.

  • Scintillation vials or other suitable sealed containers.

  • Orbital shaker or rotator with temperature control.

  • Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

  • Autosampler vials for HPLC analysis.

  • Validated HPLC-UV system.

Experimental Workflow:

  • Preparation of Saturated Solutions: a. For each solvent, add an excess amount of solid 2-bromo-butan-2-ylboronic acid to a pre-weighed vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2-5 mL of solvent. b. Record the exact weight of the solid added. c. Securely cap the vials to prevent solvent evaporation. d. Prepare each solvent experiment in triplicate to ensure reproducibility.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the slurries for a predetermined period to ensure equilibrium is reached. For thermodynamic solubility, this is typically 24 to 72 hours.[16] A preliminary time-course experiment can be run to determine when the concentration in solution plateaus.

  • Sample Separation and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. b. Carefully draw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved particles. d. Dilute the filtrate with a known volume of an appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the validated analytical method. Record the dilution factor accurately.

  • Quantification by HPLC-UV: a. Analyze the prepared samples using the validated HPLC-UV method.[17][18] b. Record the peak area corresponding to 2-bromo-butan-2-ylboronic acid for each sample.

Start Start: Add excess solid to solvent Equilibrate Equilibrate (24-72h at 25°C) on orbital shaker Start->Equilibrate Triplicate Vials Settle Settle Suspension Equilibrate->Settle Filter Filter Supernatant (0.22 µm syringe filter) Settle->Filter Sample Supernatant Dilute Dilute Filtrate (Known Factor) Filter->Dilute Analyze Analyze via Validated HPLC-UV Dilute->Analyze End Calculate Solubility Analyze->End

Caption: Experimental workflow for the shake-flask solubility determination.

Data Analysis & Interpretation

Constructing the Calibration Curve

Using stock solutions of known concentration, generate a multi-point calibration curve by plotting the HPLC peak area against the concentration of 2-bromo-butan-2-ylboronic acid. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Calculating the Solubility
  • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample from its measured peak area.

  • Multiply this concentration by the dilution factor used in step 3(d) of the protocol to find the concentration of the saturated solution.

  • This final value is the thermodynamic solubility of 2-bromo-butan-2-ylboronic acid in that specific solvent at the tested temperature.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Presenting the Data

Summarize the quantitative results in a clear, tabular format for easy comparison across different solvents.

Table 1: Thermodynamic Solubility of 2-Bromo-butan-2-ylboronic Acid at 25 °C

Solvent Polarity Index Solubility (mg/mL) ± SD Solubility (mol/L) ± SD
Hexane 0.1 [Experimental Data] [Experimental Data]
Toluene 2.4 [Experimental Data] [Experimental Data]
Diethyl Ether 2.8 [Experimental Data] [Experimental Data]
Tetrahydrofuran (THF) 4.0 [Experimental Data] [Experimental Data]
Acetone 5.1 [Experimental Data] [Experimental Data]
Acetonitrile 5.8 [Experimental Data] [Experimental Data]
Ethanol 4.3 [Experimental Data] [Experimental Data]
Methanol 5.1 [Experimental Data] [Experimental Data]

(SD = Standard Deviation, n=3)

Interpreting the Results: Expected Trends

Based on the dual hydrophilic/lipophilic nature of the molecule, a U-shaped solubility profile might be expected. Solubility will likely be lowest in solvents of intermediate polarity that cannot effectively solvate either the nonpolar alkyl portion or the polar boronic acid head. The highest solubility is anticipated in polar aprotic solvents like THF or acetone and polar protic solvents like alcohols, which can engage in strong hydrogen bonding with the -B(OH)₂ group.

Conclusion

This guide provides a robust scientific and logical framework for determining the solubility of 2-bromo-butan-2-ylboronic acid in organic solvents. By combining a thorough understanding of the underlying physicochemical principles with a rigorous, validated experimental protocol, researchers can generate the accurate and reliable data essential for successful process development, reaction optimization, and early-stage drug discovery. This self-validating system empowers scientists to overcome the lack of publicly available data and make informed, data-driven decisions in their research endeavors.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4337–4347.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Marinaro, W. A., & Stella, V. J. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Tishmack, P. A., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(4), 2535–2546.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 4(2), 55-60.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acids in Pharmaceutical Discovery: Focus on (2-Methylpropyl)boronic Acid.
  • Silva, F., et al. (2020).
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Sou, T., & Bergström, C. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19.
  • Solubility of Things. (n.d.). Validation of Analytical Methods.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Das, B., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5543.
  • Hall, D. G. (Ed.). (2011).
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Gajda, T., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • Al-Zoubi, R. M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136–2153.
  • Hubert, C., et al. (2013). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Journal of Pharmaceutical and Biomedical Analysis, 84, 139-148.
  • Wikipedia. (n.d.). Boronic acid.
  • Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 12(3), 466-474.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787.
  • Gray, V. A. (2013). A Rational Approach to Development and Validation of Dissolution Methods. American Pharmaceutical Review.
  • Siodłak, D., et al. (2015). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Journal of Molecular Structure, 1098, 33-43.
  • BOC Sciences. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • ChemicalBook. (n.d.). n-Butylboronic acid synthesis.
  • Berion, F., et al. (2023).

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Literature review of 2-Bromo-butan-2-ylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Application of 2-Bromo-butan-2-ylboronic Acid Derivatives

Executive Summary The generation of quaternary stereocenters remains one of the most significant challenges in modern drug discovery. 2-Bromo-butan-2-ylboronic acid derivatives—specifically the pinacol ester (2-bromo-2-butylBpin) and MIDA boronate —represent a specialized class of tertiary


-halo boronates. These reagents serve as linchpins for constructing sterically congested carbon frameworks via stereospecific nucleophilic substitution or radical cross-coupling. This guide details the handling, synthesis, and mechanistic utility of these high-value intermediates, pivoting away from the unstable free acid to the field-standard ester derivatives.

Chemical Stability & Ligand Selection

The free acid, 2-bromo-butan-2-ylboronic acid, is thermodynamically unstable. The presence of a good leaving group (bromide) on the


-carbon, adjacent to the empty p-orbital of boron, facilitates rapid deborylation or 1,2-migration under ambient conditions. Consequently, successful application requires masking the boron center.
DerivativeStability ProfileReactivity ContextRecommended Use
Free Acid Critical Instability Rapid decomposition/rearrangement.Not recommended for isolation.
Pinacol Ester (Bpin) High Stable to chromatography; reactive in radical/Lewis acid pathways.General synthesis & radical coupling.[1]
MIDA Boronate Very High Bench-stable solid; sp³-hybridized boron shuts down Lewis acidity.Long-term storage & iterative coupling (Matteson).

Expert Insight: For most medicinal chemistry applications involving radical precursors or immediate nucleophilic substitution, the Pinacol Ester (CAS: 2379550-54-4) is the preferred reagent due to its balance of stability and reactivity.

Synthetic Methodology: Radical -Bromination

The most efficient route to tertiary


-bromo boronates is the radical bromination of the corresponding secondary alkyl boronate. The empty p-orbital of the boron atom stabilizes the adjacent carbon radical (

-boryl radical), directing bromination selectively to the tertiary position.
Protocol: Synthesis of 2-Bromo-butan-2-ylboronic Acid Pinacol Ester

Reaction Overview:



Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-butylboronic acid pinacol ester (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv). If using chemical initiation, add AIBN (5 mol%).

  • Initiation:

    • Photochemical:[2] Irradiate with a blue LED (450 nm) or visible light source at room temperature.

    • Thermal: Heat to reflux (if using AIBN) for 2–4 hours.

  • Monitoring: Monitor by GC-MS or

    
    B NMR. The shift from the starting material (~34 ppm) to the 
    
    
    
    -bromo product (~32 ppm) is diagnostic.
  • Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo.

  • Purification: Rapid filtration through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) is usually sufficient. Note: Avoid prolonged exposure to silica to prevent protodeboronation.

Mechanistic Causality: The reaction relies on the thermodynamic stabilization of the


-radical by the boronate ester. Unlike standard alkyl halides where tertiary radicals are formed due to hyperconjugation, here the delocalization of the unpaired electron into the boron's empty orbital lowers the bond dissociation energy (BDE) of the 

-C-H bond, ensuring regioselectivity.

Reactivity & Drug Discovery Applications

The utility of 2-bromo-butan-2-yl derivatives lies in their ability to transfer the sec-butyl group with simultaneous formation of a new bond at the quaternary center.

A. Stereospecific Nucleophilic Substitution

Unlike standard


 reactions which are sterically forbidden at tertiary centers, 

-halo boronates undergo a 1,2-metallate rearrangement .
  • A nucleophile (Nu

    
    ) attacks the Boron atom, forming a boronate "ate" complex.
    
  • The alkyl group migrates from Boron to the

    
    -Carbon, displacing the Bromide.
    
  • Result: Inversion of stereochemistry at the quaternary center.

B. Radical Cross-Coupling (Ni-Catalyzed)

In the presence of a Nickel catalyst, the C-Br bond can be homolyzed to generate a tertiary radical, which is then intercepted by an aryl halide. This allows for the modular construction of


 bonds, a motif highly privileged in modern drug pharmacophores (e.g., altering metabolic stability).

Visualized Pathways

Figure 1: Radical Synthesis Workflow

This diagram illustrates the selective radical bromination pathway.

G Start 2-ButylBpin (Secondary Precursor) Radical α-Boryl Radical (Stabilized Intermediate) Start->Radical H-Abstraction NBS NBS / hν (Radical Source) NBS->Radical Product 2-Bromo-2-butylBpin (Tertiary Target) Radical->Product Br-Transfer

Caption: Selective formation of the tertiary bromide via boron-stabilized radical intermediate.

Figure 2: Stereospecific Quaternary Center Construction

This diagram details the mechanism of nucleophilic substitution leading to quaternary centers.

G Substrate 2-Bromo-2-butylBpin (Electrophile) Complex Boronate 'Ate' Complex (Tetrahedral Boron) Substrate->Complex Coordination Nuc Nucleophile (Nu-) (Grignard/Lithiate) Nuc->Complex Coordination TS 1,2-Migration TS (Inversion of Config) Complex->TS Activation Product Quaternary Product (Stereodefined) TS->Product -Br (Leaving Group)

Caption: Mechanism of 1,2-metallate rearrangement enabling steric congestion.

References

  • Aggarwal, V. K., et al. (2014). "Stereospecific coupling of secondary and tertiary boronic esters to aromatics."[1][3] Nature. [Link]

  • Morken, J. P., et al. (2016).[3] "Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds." Journal of the American Chemical Society. [Link]

  • Fu, G. C., et al. (2016).[3] "Nickel-Catalyzed Cross-Couplings of Alkyl Halides." Accounts of Chemical Research. [Link]

Sources

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of Geminal Bromo-boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the reactivity profile of geminal bromo-boronic acid compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper navigates the synthesis, stability, and unique chemical behavior of these bifunctional building blocks, providing field-proven insights into their application in modern organic synthesis.

Geminal bromo-boronic acid derivatives, particularly their boronic esters, represent a class of reagents with significant potential for the stereocontrolled construction of complex molecular architectures. The presence of both a bromine atom and a boronic ester on the same carbon atom imparts a distinct reactivity profile, opening avenues for selective transformations that are central to the efficient synthesis of novel chemical entities.

Synthesis and Stability of Geminal Bromo-boronic Esters

The practical utility of any chemical tool begins with its accessibility and stability. Geminal bromo-boronic esters can be synthesized through several methodologies, with a notable approach being the visible light-induced C-H bromination of benzyl boronic esters using N-bromosuccinimide (NBS).[1] This method offers a mild and efficient route to α-halogenated boronic esters.

It is crucial to recognize that boronic acids and their esters can be susceptible to hydrolysis, deboronation, and oxidation.[2] The stability of boronic esters can be enhanced by using sterically hindered diols, such as pinacol, to form the corresponding boronate esters.[2] However, α-bromo benzyl boronates have been noted to be generally labile on silica gel, necessitating careful purification techniques.[1] For instance, less sterically demanding products may be obtained in analytically pure form by simple filtration through Celite.[1] The use of protecting groups like 3,4-diethyl-hexane-3,4-diol (Epin) has been shown to confer enhanced stability, aiding in chromatographic purification.[2]

The Matteson Homologation: A Cornerstone of Reactivity

A paramount reaction of geminal bromo-boronic esters is the Matteson homologation. This powerful transformation involves the nucleophilic substitution of the α-bromo group, a reaction significantly facilitated by the neighboring boronic ester moiety.[3] The reaction proceeds through the formation of a boronate complex, followed by a 1,2-migration of a substituent from the boron atom to the adjacent carbon, displacing the bromide.

The Matteson homologation is highly stereoselective, particularly when chiral auxiliaries are employed on the boron atom.[3] This stereocontrol allows for the iterative construction of contiguous stereocenters, making it a valuable tool in the total synthesis of complex natural products and other chiral molecules.[3][4]

Mechanistic Insights into the Matteson Homologation

The generally accepted mechanism of the Matteson homologation begins with the addition of a nucleophile to the boron atom of the α-bromoboronic ester, forming a tetrahedral boronate complex. This is followed by a 1,2-migration of a group from the boron to the carbon bearing the bromine, with concomitant displacement of the bromide ion. The stereochemical outcome is typically an inversion of configuration at the carbon center when a chiral boronic ester is used, allowing for predictable stereocontrol.

Matteson_Homologation cluster_0 Matteson Homologation Mechanism start α-Bromo Boronic Ester boronate Tetrahedral Boronate Complex start->boronate + Nu- nuc Nucleophile (Nu-) nuc->boronate migration 1,2-Migration boronate->migration Rearrangement product Homologated Boronic Ester migration->product - Br-

Caption: Mechanism of the Matteson Homologation.

Experimental Protocol: Matteson Homologation of a Terpene-Derived Boronate

The following protocol illustrates a typical Matteson homologation under flow conditions, showcasing the efficiency of this method.[5]

Materials:

  • Pinacol boronate derived from a terpene (e.g., 3a)

  • Dibromomethane (CH₂Br₂) or Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (nBuLi)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Flow chemistry setup

Procedure:

  • A solution of the pinacol boronate in anhydrous Et₂O is prepared.

  • In a separate inlet, a solution of the haloform (e.g., CH₂Br₂) in anhydrous Et₂O is prepared.

  • A solution of nBuLi in hexanes is used as the third inlet.

  • The solutions are introduced into the flow reactor system at controlled flow rates. The reaction of the haloform with nBuLi generates the corresponding α-halocarbanion in situ.

  • The α-halocarbanion rapidly reacts with the boronate ester in the flow stream.

  • The reaction mixture is then passed through a heated coil to facilitate the 1,2-migration.

  • The output from the reactor is collected and quenched appropriately (e.g., with a proton source).

  • The homologated boronic ester is then isolated and purified. For example, a single Matteson homologation can be completed in less than 20 seconds under optimized flow conditions.[5]

Chemoselective Cross-Coupling Reactions: An Area of Opportunity

A key question regarding the reactivity of geminal bromo-boronic esters is the chemoselectivity in transition metal-catalyzed cross-coupling reactions. The presence of two distinct reactive sites, the C-Br bond (an electrophile) and the C-B bond (a nucleophile precursor), presents opportunities for selective functionalization.

While the Suzuki-Miyaura reaction of boronic esters is a cornerstone of C-C bond formation, the selective coupling of one functionality in the presence of the other in a geminal bromo-boronic ester is a nuanced challenge.[6] Research into the cross-coupling of geminal bis(boronates) has shown that selective functionalization is possible.[7]

In the context of geminal bromo-boronic esters, the relative reactivity of the C-Br and C-B bonds will depend on the specific reaction conditions, including the choice of catalyst, ligands, and base. For instance, under conditions that favor the oxidative addition of a low-valent palladium catalyst to the C-Br bond, a Suzuki-Miyaura type coupling could potentially occur at the boronic ester. Conversely, conditions that promote transmetalation from the boronic ester to the palladium center could be followed by reductive elimination with another coupling partner, leaving the C-Br bond intact for subsequent transformations.

A palladium-catalyzed enantioselective cross-coupling between α-bromo carboxamides and aryl boronic acids has been reported, demonstrating that the C-Br bond α to a carbonyl group can be selectively activated.[8] This suggests that similar selectivity could be achievable with α-bromo boronic esters.

The development of chemoselective protocols for the cross-coupling of geminal bromo-boronic esters remains an active area of research. The ability to selectively functionalize either the C-Br or the C-B bond would significantly enhance the synthetic utility of these reagents, allowing for the rapid and controlled construction of highly substituted carbon centers.

Chemoselective_Coupling cluster_1 Potential Chemoselective Cross-Coupling Pathways start gem-Bromo-Boronic Ester pathA Selective C-Br Activation start->pathA Condition A pathB Selective C-B Activation start->pathB Condition B productA Product A (C-B intact) pathA->productA productB Product B (C-Br intact) pathB->productB

Caption: Chemoselective functionalization pathways.

Applications in Drug Discovery and Total Synthesis

The unique reactivity of geminal bromo-boronic esters makes them valuable intermediates in the synthesis of biologically active molecules and complex natural products. The stereocontrolled introduction of carbon substituents via the Matteson homologation is a powerful strategy for building up chiral centers.

For example, the iterative Matteson homologation has been successfully applied to the total synthesis of lagunamide A, a potent cytotoxic macrolide.[4] This synthesis highlights the ability to construct a complex polyketide chain with high stereocontrol, starting from a simple chiral boronic ester.[4]

In the realm of drug discovery, the ability to introduce diverse functionalities with precise stereochemistry is paramount. Geminal bromo-boronic esters serve as versatile synthons that can be elaborated into a wide range of functional groups. For instance, the resulting homologated boronic esters can be oxidized to alcohols, aminated to form amines, or used in further cross-coupling reactions. The synthesis of an analogue of the proteasome inhibitor ixazomib has been demonstrated, starting from an α-bromo boronic ester which undergoes substitution with a nitrogen nucleophile.

Summary of Reactivity and Synthetic Utility

The following table summarizes the key reactivity profile of geminal bromo-boronic esters:

Reaction TypeDescriptionKey Features
Matteson Homologation Nucleophilic substitution of the α-bromo group with 1,2-migration.High stereoselectivity with chiral auxiliaries; iterative chain extension.
Cross-Coupling Reactions Potential for selective reaction at either the C-Br or C-B bond.Chemoselectivity is condition-dependent and an area of active research.
Oxidation Conversion of the boronic ester to a hydroxyl group.A common method for deboronation to afford alcohols.
Amination Conversion of the boronic ester to an amino group.Provides access to chiral amines.

Conclusion

Geminal bromo-boronic acid compounds, and their corresponding esters, are powerful and versatile reagents in modern organic synthesis. Their defining reactivity is centered around the Matteson homologation, which allows for the highly stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds. While their application in chemoselective cross-coupling reactions is an emerging area, the potential to selectively functionalize either the carbon-bromine or the carbon-boron bond holds immense promise for the efficient synthesis of complex molecules. As research continues to uncover the full extent of their reactivity, these bifunctional building blocks are poised to become even more integral to the toolbox of synthetic chemists in both academic and industrial settings.

References

  • Matteson, D. S. Stereodirected synthesis with organoboranes. Springer Science & Business Media, 2012.
  • Lennox, A. J., & Lloyd-Jones, G. C. The Suzuki–Miyaura reaction: understanding the role of the base. Angewandte Chemie International Edition, 52(29), 7362-7370 (2013). [Link]

  • Li, C., et al. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359 (2019). [Link]

  • Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine drugs, 13(1), 353-385 (2015).
  • Potter, B., Szymaniak, A. A., Edelstein, E. K., & Morken, J. P. Nonracemic allylic boronates through enantiotopic-group-selective cross-coupling of geminal bis(boronates) and vinyl halides. Journal of the American Chemical Society, 136(52), 17918-17921 (2014). [Link]

  • Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 13(1), 353-385 (2015). [Link]

  • Gao, F. C., et al. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination. The Journal of Organic Chemistry, 88(20), 14246-14254 (2023). [Link]

  • Pries, R., & Kazmaier, U. Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. Organic Letters, 23(11), 4252-4256 (2021). [Link]

  • Matteson, D. S. α-Halo Boronic Esters: Intermediates for Stereodirected Synthesis. Chemical Reviews, 89(7), 1535-1551 (1989). [Link]

  • Matteson, D. S. Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 75(19), 6335-6349 (2010). [Link]

  • Pries, R., & Kazmaier, U. Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 1874-1877 (2018). [Link]

  • Pries, R., & Kazmaier, U. Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Organic Letters, 25(37), 6835-6839 (2023). [Link]

  • Aggarwal, V. K., et al. Matteson Reaction. Chem-Station Int. Ed. (2016). [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. Angewandte Chemie International Edition, 53(40), 10829-10833 (2014).
  • Thomas, S. P., & Aggarwal, V. K. Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 53(40), 10824-10828 (2014). [Link]

  • Fossey, J. S., et al. Assessing the stability and reactivity of a new generation of boronic esters. 2022 National Meeting & Exposition of the American Chemical Society (2022). [Link]

  • Hall, D. G. (Ed.). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons (2006).
  • Silva, F. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323 (2020). [Link]

  • Morken, J. P., et al. Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 141(4), 1499-1503 (2019). [Link]

  • Morken, J. P., et al. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 135(42), 15942-15945 (2013). [Link]

  • Aggarwal, V. K., et al. Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. Angewandte Chemie International Edition, 60(1), 243-248 (2021). [Link]

  • Aggarwal, V. K., et al. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis, 13(10), 6666-6672 (2023). [Link]

  • Ghorai, P., et al. Efficient Synthesis of α-Haloboronic Esters via Cu-Catalyzed Atom Transfer Radical Addition. Organic Letters, 25(1), 106-111 (2023). [Link]

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Methodological & Application

Application Note & Protocol: Strategic Construction of All-Carbon Quaternary Centers Using 2-Bromo-butan-2-ylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis, yet it is critical for the development of novel therapeutics and complex materials where molecular three-dimensionality dictates function.[1][2] This guide details the application of 2-Bromo-butan-2-ylboronic acid, a unique and challenging tertiary alkylboron reagent, for the strategic installation of a quaternary carbon center via palladium-catalyzed Suzuki-Miyaura cross-coupling. Due to the inherent instability of α-halo boronic acids, this document focuses on the synthesis, handling, and application of its more robust pinacol ester derivative. We provide a foundational mechanistic overview, detailed experimental protocols, parameter optimization tables, and a comprehensive troubleshooting guide to empower researchers in leveraging this specialized building block for advanced molecular construction.

Introduction: The Quaternary Challenge and a Novel Solution

Molecules containing all-carbon quaternary centers are prevalent in a vast array of biologically active natural products and pharmaceuticals.[2] Their synthesis, however, is complicated by the steric hindrance associated with forming a C(sp³)–C(sp³) or C(sp³)–C(sp²) bond at a fully substituted carbon atom.[1] Traditional methods often require multi-step sequences or harsh conditions. The Suzuki-Miyaura cross-coupling has emerged as a powerful C-C bond-forming tool, but its application with C(sp³)-hybridized boronic acids, particularly sterically hindered tertiary systems, remains a significant hurdle due to slow transmetalation and competing side reactions like β-hydride elimination.[3]

2-Bromo-butan-2-ylboronic acid presents a unique reagent for directly installing a quaternary center. The core concept is to couple the tertiary carbon atom bearing the boron moiety with an aryl or vinyl halide, thereby creating the desired quaternary center in a single, strategic step.

Key Structural Feature:

  • Reagent: 2-Bromo-butan-2-ylboronic acid

  • Structure: A tertiary boronic acid with an α-bromo substituent.

  • Application: Suzuki-Miyaura coupling partner for the synthesis of molecules containing a 2-aryl- or 2-vinyl-2-methylbutane scaffold.

However, α-halo boronic acids are notoriously unstable.[4][5] Boronic acids, in general, can be prone to decomposition via protodeboronation and oxidation, and this instability is exacerbated in complex substrates.[6] To overcome this, the use of more stable boronic esters, such as N-methyliminodiacetic acid (MIDA) or pinacol (Bpin) esters, is a well-established strategy.[6][7] This guide will focus on the application of the pinacol ester derivative, 2-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane , which offers a practical balance of stability for handling and sufficient reactivity for cross-coupling.

Mechanistic Rationale: Overcoming Hurdles in C(sp³)-Coupling

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance between the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] When employing a tertiary alkylboron reagent, the transmetalation step becomes the primary kinetic bottleneck.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation (Rate-Limiting) tm_complex->pd0  Regenerates  Catalyst product R¹-R² tm_complex->product Reductive Elimination reagent1 R¹-X (Aryl/Vinyl Halide) reagent1->pd0 reagent2 R²-B(pin) (Tertiary Boronate) borate [R²-B(pin)(Base)]⁻ reagent2->borate base Base (e.g., K₃PO₄) base->reagent2 borate->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle for quaternary center formation.

Causality Behind Key Choices:

  • Oxidative Addition: This step is generally facile with aryl bromides and iodides. A Pd(0) complex, typically generated in situ, inserts into the Aryl-Halide bond.

  • Transmetalation (The Critical Step): The transfer of the tertiary alkyl group from the boron atom to the palladium center is sterically hindered and electronically disfavored compared to C(sp²) groups. To facilitate this, several factors are crucial:

    • Base Activation: A base is required to activate the boronic ester, forming a more nucleophilic boronate "ate" complex.[10][11] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) are essential. They stabilize the palladium center, promote the oxidative addition, and, most importantly, accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.[12]

  • Reductive Elimination: The final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The steric bulk of the coupled groups makes this step challenging, further necessitating the use of bulky phosphine ligands to promote the reaction.

Experimental Protocols

Disclaimer: 2-Bromo-butan-2-ylboronic acid and its pinacol ester are specialized reagents. The following protocols are proposed based on established methodologies for challenging Suzuki-Miyaura couplings and should be optimized for each specific substrate combination.[12][13][14]

Synthesis of 2-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane

The direct synthesis of the target boronic acid is challenging. A more practical approach involves the synthesis of the pinacol ester from a suitable precursor. One plausible route is the nickel-catalyzed borylation of 2,2-dibromobutane followed by controlled mono-substitution, or via lithiation-borylation sequences. For the purpose of this guide, we assume the pinacol ester is available or synthesized via a suitable method.[15]

Protocol: Suzuki-Miyaura Coupling for Quaternary Center Formation

This protocol describes the coupling of an aryl bromide with 2-bromo-2-(Bpin)butane.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents:

  • Aryl/Vinyl Halide (1.0 equiv)

  • 2-bromo-2-(Bpin)butane (1.5 equiv)

  • Palladium Precatalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Phosphine Ligand: SPhos or XPhos (4 mol%)

  • Base: K₃PO₄ (powdered, dried) (3.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

  • Reaction Vessel: Oven-dried Schlenk flask or microwave vial

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), 2-bromo-2-(Bpin)butane (0.75 mmol, 1.5 equiv), and finely powdered, anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (5.0 mL for a 0.1 M solution) via a dry syringe.

  • Degassing: Degas the resulting suspension by bubbling nitrogen through it for 15 minutes or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and phosphine ligand if desired, or add them as solids directly to the reaction flask under a positive flow of inert gas.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by adding water (10 mL) and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Parameter Optimization and Troubleshooting

Achieving high yields for this challenging coupling requires careful optimization. The following table summarizes key parameters and provides a rationale for screening.

ParameterRecommended OptionsRationale & Field Insights
Catalyst/Ligand Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, PEPPSI-IPrBulky, electron-rich phosphines are critical for promoting the slow transmetalation and reductive elimination steps common with hindered substrates.[12][14] N-heterocyclic carbene (NHC) ligands like IPr can also be effective.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KOt-BuA strong, non-nucleophilic base is needed to form the active boronate "ate" complex without degrading the substrate.[10][11] K₃PO₄ is often an excellent starting point. The presence of water can be crucial for some systems but detrimental for others; start with anhydrous conditions.[16]
Solvent Toluene, 1,4-Dioxane, CPME, THFAprotic solvents are standard. Toluene and dioxane are excellent starting points. The choice of solvent can significantly impact catalyst solubility and reaction kinetics.[12]
Temperature 80 - 120 °CHigher temperatures are generally required to overcome the activation barrier for transmetalation. Microwave irradiation can sometimes accelerate the reaction and improve yields.[14]
Boronate Equiv. 1.2 - 2.0Using an excess of the boronate ester can help drive the equilibrium towards the product, compensating for potential decomposition or homocoupling side reactions.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient catalyst system. 2. Insufficiently active base or wet reagents. 3. Reaction temperature too low.1. Screen different ligand/palladium combinations (see table above). 2. Use freshly dried base and anhydrous solvent. Ensure inert atmosphere is maintained. 3. Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent or using microwave heating.
Protodeboronation Presence of protic impurities (water); Base-mediated decomposition.Rigorously dry all reagents and solvents. Use a less coordinating base or screen different solvents. MIDA boronates can offer slower release and sometimes mitigate this issue.[6]
Aryl Halide Homocoupling Catalyst degradation or side reactions.Decrease catalyst loading or switch to a more stable precatalyst. Ensure proper degassing to remove oxygen.

Safety and Handling

  • Organoboron Reagents: While generally less toxic than other organometallics, boronic acids and esters should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Solvents and Reagents: Anhydrous solvents are flammable. Bases like K₃PO₄ are irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The use of 2-Bromo-butan-2-ylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling represents an advanced and powerful strategy for the direct synthesis of all-carbon quaternary centers. Success with this challenging substrate class is not trivial and relies on a rational selection of reaction components. By employing bulky, electron-rich phosphine ligands, strong anhydrous bases, and carefully controlled reaction conditions, researchers can overcome the inherent steric and electronic barriers. This application note provides a robust starting point for scientists and drug development professionals to explore the vast potential of this unique building block in creating novel, three-dimensional molecular architectures.

References

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Quaternary Carbon Stereogenic Centers by Diastereoselective Conjugate Addition of Boron-Stabilized Allylic Nucleophiles to Enones. National Institutes of Health (NIH). [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry Books. [Link]

  • Regio- and enantioselective synthesis of acyclic quaternary carbons via organocatalytic addition of organoborates to (Z)-Enediketones. National Institutes of Health (NIH). [Link]

  • Enantioselective Synthesis of Boron-Substituted Quaternary Carbon Stereogenic Centers through NHC–Catalyzed Conjugate Additions of (Pinacolato)boron Units to Enones. National Institutes of Health (NIH). [Link]

  • Synthesis of Quaternary Carbon Stereogenic Centers by Diastereoselective Conjugate Addition of Boron-Stabilized Allylic Nucleophiles to Enones. PubMed. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. National Institutes of Health (NIH). [Link]

  • Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. organic-chemistry.org. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. acsevents.org. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]

  • Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. RSC Publishing. [Link]

  • 2-Bromo-butan-2-ylboronic acid. J&W Pharmlab. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • alpha.-Halo boronic esters: intermediates for stereodirected synthesis. ACS Publications. [Link]

  • Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. National Institutes of Health (NIH). [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. National Institutes of Health (NIH). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Construction of Multiple, Contiguous Quaternary Stereocenters in Acyclic Molecules by Lithiation-Borylation. University of Bristol. [Link]

  • 2-bromobutane - 78-76-2, C4H9Br, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

Sources

Application Note: Asymmetric Construction of Quaternary Stereocenters via Matteson Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Synthesis and Utilization of -Bromo Tertiary Boronic Ester Intermediates

Abstract

The construction of quaternary stereocenters remains one of the most significant challenges in asymmetric synthesis. The Matteson homologation offers a programmable route to these motifs by inserting


-haloalkyl carbenoids into boronic esters. This application note details the specific protocol for synthesizing the highly hindered (2-bromo-butan-2-yl)boronic ester  intermediate—a tertiary 

-bromo species—and its subsequent stereospecific conversion. We address the critical stability issues of

-halo tertiary boronic esters, the necessity of zinc chloride catalysis, and the selection of chiral auxiliaries (Pinanediol) to ensure high diastereoselectivity (

).
Introduction & Mechanistic Principles

The "Holy Grail" of Matteson chemistry is the installation of quaternary carbon stereocenters. While standard Matteson protocols efficiently extend chains with methylene (


) or methine (

) groups, creating a quaternary center requires the insertion of a substituted carbenoid (e.g., from 1,1-dibromoethane) into a boronic ester, followed by nucleophilic displacement.

The specific target, a (2-bromo-butan-2-yl)boronic species , represents a tertiary alkyl halide adjacent to a boron atom. This structure is sterically congested and electronically labile.

The Mechanistic Pathway
  • Carbenoid Generation: Deprotonation of 1,1-dibromoethane (or 1,1-dichloroethane) generates the lithium carbenoid.

  • "Ate" Complex Formation: The nucleophilic carbenoid attacks the Lewis-acidic boron of the substrate (e.g., Ethyl boronic ester).

  • Stereoselective Migration: Mediated by

    
    , the alkyl group (Ethyl) migrates from boron to the adjacent carbon, displacing the halide. This inversion of configuration at the 
    
    
    
    -carbon is dictated by the chiral diol auxiliary.

Key Challenge: The migration to form a tertiary center is slower than secondary formation due to steric hindrance. Without Lewis acid catalysis (


), the "ate" complex may dissociate or undergo non-stereoselective background reactions.
Experimental Design & Precursor Selection
3.1 The Chiral Auxiliary: (+)-Pinanediol

For quaternary center construction, (+)-Pinanediol is the mandatory auxiliary.

  • Reasoning: It forms a rigid, thermodynamically stable boronic ester that resists hydrolysis better than tartrate-derived esters. Its geometric constraint maximizes the energy difference between the two transition states of the migration step, ensuring high

    
    .
    
3.2 The Carbenoid Source

To generate the (2-bromo-butan-2-yl) moiety, we utilize 1,1-dibromoethane .

  • Note: While 1,1-dichloroethane is cheaper, the bromide is a better leaving group, which is crucial when forming sterically crowded tertiary centers.

3.3 The Lewis Acid: Zinc Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
  • Role:

    
     acts as a "halophile," coordinating to the leaving bromide on the "ate" complex. This lowers the activation energy for the 1,2-migration, allowing the reaction to proceed at lower temperatures (
    
    
    
    to
    
    
    ) where the carbenoid is stable.
Visualizing the Workflow

MattesonWorkflow cluster_legend Key Phases Start Precursor: Ethyl Boronic Acid (+)-Pinanediol Ester AteComplex Intermediate: Boronate 'Ate' Complex Start->AteComplex Addition Reagent Reagent Generation: 1,1-Dibromoethane + LDA (-78°C) Reagent->AteComplex Migration 1,2-Migration (ZnCl2 Catalyzed) AteComplex->Migration Warming to 0°C AlphaHalo Target Intermediate: (2-Bromo-butan-2-yl)boronic Ester (Tertiary Alpha-Halo) Migration->AlphaHalo Stereoinversion Displacement Nucleophilic Displacement (e.g., PhMgBr, MeOMgBr) AlphaHalo->Displacement Grignard/Alkoxide FinalProduct Final Quaternary Stereocenter Displacement->FinalProduct Stereoinversion (2nd)

Figure 1: The reaction pathway for constructing the quaternary center via the tertiary


-bromo intermediate.[1]
Detailed Protocol: Synthesis of (2-Bromo-butan-2-yl)boronic Ester

Safety Warning: Lithium Diisopropylamide (LDA) and 1,1-dibromoethane are hazardous. Reactions must be performed under inert atmosphere (Argon/Nitrogen) with strict temperature control.

Phase 1: Preparation of the Substrate
  • Esterification: Combine Ethylboronic acid (1.0 equiv) with (+)-Pinanediol (1.05 equiv) in anhydrous diethyl ether.

  • Drying: Add anhydrous

    
     (0.5 equiv) to sequester water. Stir at RT for 4 hours.
    
  • Purification: Filter and concentrate in vacuo. Kugelrohr distillation is recommended to ensure high purity (

    
    ) as impurities affect the lithiation step.
    
Phase 2: Homologation (The Critical Step)
ParameterSpecificationReason
Solvent THF (Anhydrous)Essential for LDA stability and carbenoid solubility.
Base LDA (Lithium Diisopropylamide)Sterically hindered base prevents nucleophilic attack on Boron.
Carbenoid 1,1-DibromoethaneGenerates the

-bromo-ethyl carbenoid.
Temp 1

to

Prevents carbenoid decomposition (beta-elimination).
Catalyst

(Anhydrous, 0.5-1.0 equiv)
Accelerates migration of the ethyl group to the hindered center.

Step-by-Step Procedure:

  • Carbenoid Generation:

    • In a flame-dried flask under Argon, dissolve 1,1-dibromoethane (1.2 equiv) in THF. Cool to

      
        (using liquid 
      
      
      
      /EtOH bath).
    • Add LDA (1.1 equiv) dropwise down the side of the flask over 10 minutes. Crucial: The solution must remain clear/pale yellow. Darkening indicates decomposition. Stir for 10 min.

  • Substrate Addition:

    • Dissolve the Ethyl Pinanediol Boronic Ester (1.0 equiv) in minimal THF.

    • Add dropwise to the carbenoid solution at

      
      .
      
    • Stir for 30 minutes. The "ate" complex is now formed.[2][1][3][4]

  • Migration (The "Matteson Rearrangement"):

    • Add a solution of anhydrous

      
        (0.6 equiv, dissolved in THF) to the cold mixture.
      
    • Allow the reaction to warm slowly to

      
        over 2-3 hours.
      
    • Monitoring: Aliquot a sample, quench with water, and check by

      
       NMR. The "ate" complex (
      
      
      
      to
      
      
      ppm) should disappear, replaced by the product signal (
      
      
      ppm).
  • Workup (If isolating - Not Recommended):

    • Note:

      
      -Halo tertiary boronic esters are prone to protodeboronation. It is strongly recommended  to proceed to Phase 3 immediately (One-Pot Protocol).
      
    • If isolation is required: Quench with saturated

      
      , extract with ether, dry over 
      
      
      
      , and concentrate at low temperature (
      
      
      ).
Phase 3: Stereospecific Displacement (Quaternary Center Formation)

To finalize the synthesis, the bromine atom on the tertiary center is displaced by a nucleophile.

  • Cool the solution of the (2-bromo-butan-2-yl)boronic ester (from Phase 2) to

    
    .
    
  • Add the nucleophile (e.g., Phenylmagnesium Bromide , 2.0 equiv) dropwise.

  • Warm to Room Temperature overnight.

  • Oxidative Workup (for analysis): Add

    
     and 
    
    
    
    . This converts the C-B bond to a C-OH bond, yielding 2-phenyl-2-butanol for chiral HPLC analysis.
Troubleshooting & Quality Control
Common Failure Modes
  • Low Yield: Usually caused by moisture in the

    
     or decomposition of the carbenoid before substrate addition. Solution: Fuse 
    
    
    
    under vacuum immediately before use.
  • Low Diastereoselectivity (dr):

    • Cause: Temperature rose too fast during migration.

    • Cause: "Epimerization" of the

      
      -bromo center. Correction: Ensure the displacement step (Phase 3) is done immediately.
      
  • Incomplete Migration: The steric bulk of the tertiary center retards migration. Solution: Increase

    
     loading to 1.0 equiv and extend time at 
    
    
    
    .
Analytical Checkpoints
TechniqueObservationInterpretation

NMR
Signal at

ppm
Neutral Boronic Ester (Product).

NMR
Signal at

ppm
Boronate "Ate" Complex (Incomplete reaction).
GC-MS Mass peak for De-brominated alkaneProtodeboronation (Decomposition).
References
  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Matteson, D. S., & Sadhu, K. M. (1983). "Boronic Ester Homologation with 100% Diastereoselectivity." Journal of the American Chemical Society, 105(7), 2077–2078. Link

  • Thomas, S. P., & Aggarwal, V. K. (2009). "Asymmetric Synthesis of Secondary and Tertiary Boronic Esters." Angewandte Chemie International Edition, 48(10), 1896-1898. Link

  • Dutheuil, G., Webster, M. P., Worthington, P. A., & Aggarwal, V. K. (2009). "Stereocontrolled Synthesis of Carbon Chains Bearing Adjacent Stereogenic Centers." Angewandte Chemie, 48, 6317. Link

  • Blakemore, P. R., & Burge, M. S. (2009). "Iterative Stereospecific Assembly of Trichordate Motifs." Journal of the American Chemical Society, 131, 3416. Link

Sources

Catalytic conditions for 2-Bromo-butan-2-ylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Catalytic Conditions for C(sp²)–C(sp³) Cross-Coupling of Tertiary Alkylboronic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Harnessing Sterically Demanding Tertiary Alkylboron Reagents in Suzuki-Miyaura Cross-Coupling

Introduction: The Quaternary Center Challenge

The construction of carbon-carbon bonds between a planar, sp²-hybridized carbon (often from an aromatic or vinyl group) and a three-dimensional, sp³-hybridized carbon is a cornerstone of modern organic synthesis, particularly in pharmaceutical development. Molecules incorporating sp³-rich scaffolds often exhibit improved physicochemical properties and clinical success rates. Among the most challenging and sought-after C(sp²)–C(sp³) linkages is the formation of a quaternary carbon center via the coupling of a tertiary alkyl group.

The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed process, is a powerful tool for C-C bond formation due to its mild conditions and functional group tolerance.[1] However, extending its utility to tertiary alkylboron reagents, such as derivatives of 2-butan-2-ylboronic acid, presents significant mechanistic hurdles. This guide provides an in-depth analysis of these challenges and delineates field-proven catalytic systems and protocols to achieve this demanding transformation.

Core Mechanistic Hurdles: Steric Hindrance and β-Hydride Elimination

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] When employing tertiary alkylboron nucleophiles, two of these steps become particularly problematic:

  • Slow Transmetalation: The transfer of the bulky tertiary alkyl group from the boron atom to the palladium center is sterically hindered. This step requires the formation of a boronate species, typically by the action of a base, to facilitate the transfer.[3] The sheer size of the tertiary group impedes its approach and coordination to the palladium complex.

  • Facile β-Hydride Elimination: Once the tertiary alkyl group is bound to the palladium center, it is highly prone to β-hydride elimination if a hydrogen atom is present on a carbon atom beta to the palladium. This competing pathway leads to the formation of an alkene byproduct and a palladium-hydride species, which can result in protodeboronation of the starting material or reduction of the aryl halide, thereby terminating the desired catalytic cycle.[4]

Overcoming these challenges requires a carefully orchestrated catalytic system where the ligand, base, and solvent are all optimized to favor the desired reaction pathway over these deleterious side reactions.

Key Components of a Successful Catalytic System

The successful coupling of tertiary alkylboron reagents is highly dependent on the synergy between the palladium source, the ligand, the base, and the reaction solvent.[5]

  • The Boron Reagent: While tertiary alkylboronic acids can be used, they are often prone to decomposition. Their corresponding boronic pinacol esters (Bpin) or other esters (neopentylglycol, MIDA) offer superior stability and handling characteristics.[6][7] These esters can be synthesized from the corresponding alkyl halides and are generally preferred for these challenging couplings.

  • Palladium Precatalyst: Standard palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective. However, modern, well-defined precatalysts that rapidly form the active monoligated Pd(0) species can offer improved reliability and efficiency.

  • The Ligand (The Decisive Factor): The choice of phosphine ligand is paramount. Success in this area hinges on the use of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands."[8][9] These ligands possess several key features:

    • Steric Bulk: The large size of ligands like SPhos, XPhos, and RuPhos promotes the final reductive elimination step, which is often the rate-limiting step for sterically congested products.[8][9] This acceleration helps the desired product to be released from the palladium center before β-hydride elimination can occur.

    • Electron-Donating Ability: The electron-rich nature of these phosphines facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[9]

    • N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for sterically demanding couplings due to their strong σ-donor properties and steric bulk.[10]

  • The Base: A suitable base is required to activate the boronic ester, forming a more nucleophilic "ate" complex for transmetalation.[3] Strong, non-nucleophilic bases are typically preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common choices, often used with a small amount of water. Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) have also been shown to be effective.[6]

  • Solvent System: Aprotic polar solvents are generally used. Dioxane, toluene, and tetrahydrofuran (THF), often with a small percentage of water, are standard choices that effectively solubilize the reagents and facilitate the reaction.

Visualizing the Catalytic Challenge

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling of a tertiary alkylboronic ester, highlighting the critical steps and the primary competing pathway.

Suzuki_Coupling_Tertiary_Alkyl cluster_legend Legend Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd Oxidative Addition R_Bpin R(tert)-Bpin (tert-Alkylboronic Ester) Transmetalation Ar-Pd(II)(L)-R(tert) R_Bpin->Transmetalation Transmetalation Base Base (e.g., K₃PO₄) Base->R_Bpin Activation OxAdd->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R(tert) (Desired Product) Transmetalation->Product BetaHydride β-Hydride Elimination (Side Reaction) Transmetalation->BetaHydride Competing Pathway Alkene Alkene Byproduct BetaHydride->Alkene Key_Success Desired Pathway Key_Challenge Deleterious Pathway

Sources

A Modern Approach to the Synthesis of Unnatural Amino Acids via the Petasis Borono-Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are crucial building blocks in modern medicinal chemistry, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles.[1] The Petasis Borono-Mannich (PBM) reaction has emerged as a powerful and versatile multicomponent strategy for synthesizing structurally diverse α-amino acid derivatives under mild conditions.[2][3] This application note provides a comprehensive guide to the synthesis of amino acid derivatives using alkyl and aryl boronic acids via the PBM reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed, self-validating experimental protocol for a model synthesis, and provide expert insights into reaction optimization and troubleshooting. This guide is designed to empower researchers to leverage the Petasis reaction for the efficient construction of valuable UAA scaffolds for drug discovery and development.

The Petasis Borono-Mannich (PBM) Reaction: Mechanism and Advantages

The Petasis reaction is a three-component condensation between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[4] When an α-keto acid (such as glyoxylic acid) is used as the carbonyl component, the reaction provides a direct and atom-economical route to α-amino acids.[5]

1.1. The Reaction Mechanism

The causality of the reaction proceeds through a series of equilibrium steps, culminating in an irreversible C-C bond formation.[6]

  • Iminium Ion Formation: The amine and the carbonyl compound (glyoxylic acid) condense to form a reactive iminium ion, with the elimination of water. This step is often the rate-determining step and is facilitated by polar, protic solvents.

  • Boronate Complex Formation: The boronic acid reacts with the hydroxyl group of the intermediate formed from the carbonyl and amine, or a separate molecule of the α-hydroxy acid, to form a highly reactive "ate" complex.

  • Irreversible Nucleophilic Transfer: The organic moiety from the boron atom is transferred as a nucleophile to the electrophilic iminium carbon. This intramolecular transfer is irreversible and drives the reaction to completion, forming the final α-amino acid derivative.[6]

Petasis_Mechanism Figure 1: Generalized Mechanism of the Petasis Reaction for α-Amino Acid Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Amine Amine (R1-NH2) Iminium Iminium Ion [R1-N+=C(R2)-COOH] Amine->Iminium + Carbonyl - H2O Carbonyl α-Keto Acid (R2-CO-COOH) Carbonyl->Iminium BoronicAcid Boronic Acid (R3-B(OH)2) AteComplex Boronate 'Ate' Complex BoronicAcid->AteComplex Iminium->AteComplex + Boronic Acid Product α-Amino Acid Derivative AteComplex->Product Irreversible Intramolecular Transfer

Caption: Figure 1: Generalized Mechanism of the Petasis Reaction.

1.2. Key Advantages

The PBM reaction is widely adopted in both academic and industrial settings due to several compelling features:

  • Operational Simplicity: The reaction often proceeds under mild, ambient conditions and does not require an inert atmosphere.[3]

  • Multicomponent Efficiency: It allows for the rapid assembly of complex molecules from simple, readily available starting materials in a single step, increasing synthetic efficiency.[7]

  • Broad Substrate Scope: The reaction tolerates a wide variety of functional groups on all three components, making it highly suitable for generating diverse chemical libraries.[8]

  • Stereochemical Control: Asymmetric variants of the Petasis reaction have been developed, enabling the synthesis of enantiomerically pure amino acids by using chiral amines, catalysts, or auxiliaries.[5]

Reagents and Strategic Considerations

The choice of each component is critical for directing the reaction towards the desired product. The initial query mentioned 2-Bromo-butan-2-ylboronic acid , a tertiary alkylboronic acid. While this specific reagent is not commercially available and likely unstable, the synthesis of α-amino acids with tertiary alkyl groups (leading to sterically hindered or α,α-disubstituted products) is a significant area of research.[9]

  • The Boronic Acid: This component dictates the nature of the amino acid side chain.

    • Aryl and Vinyl Boronic Acids: These are the most common and reactive partners in the Petasis reaction.[3]

    • Alkylboronic Acids: While traditionally less reactive, recent methodological advancements have expanded their utility.[10] For synthesizing sterically hindered amino acids, tertiary alkylboronic acids like tert-butylboronic acid can be employed, though they may require elevated temperatures or longer reaction times.

  • The Amine: The amine component serves as the nitrogen source. Primary and secondary amines are both effective. For synthetic ease, a readily cleavable protecting group like benzylamine is often used. The resulting N-benzyl group can be easily removed by hydrogenolysis to yield the free amino acid.

  • The Carbonyl: For the synthesis of α-amino acids, an α-keto acid is the ideal carbonyl partner.

    • Glyoxylic Acid (CHO-COOH): This is the most common choice, leading to the formation of α-amino acids where the side chain is determined solely by the boronic acid.[5]

    • Pyruvic Acid (CH₃-CO-COOH): Using pyruvic acid results in α-methyl substituted amino acids, providing a direct route to α,α-disubstituted products.

Safety and Reagent Handling

Proper laboratory safety practices are paramount.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Boronic Acids: Generally, boronic acids are solids with low volatility and moderate toxicity. However, they should be handled with care, avoiding inhalation of dust or skin contact.

  • Solvents: Solvents such as methanol, ethanol, and toluene are flammable. Keep away from ignition sources.[12]

  • Other Reagents: Glyoxylic acid and pyruvic acid are corrosive and should be handled with care. Benzylamine is a corrosive liquid and a lachrymator.

Hazard ClassExamplesHandling Precautions
Flammable Liquids Methanol, Ethanol, TolueneKeep away from open flames and sparks. Use in a fume hood.[13]
Corrosive Glyoxylic Acid, BenzylamineWear gloves and eye protection. Avoid breathing vapors.[14]
Solid Reagents Boronic AcidsAvoid creating dust. Handle in a fume hood or weigh in a contained space.

Detailed Experimental Protocol: Synthesis of N-Benzyl-phenylglycine

This protocol details a model Petasis reaction. It is designed to be self-validating, with clear checkpoints for reaction monitoring and comprehensive steps for purification and characterization.

4.1. Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

4.2. Reagents and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
Phenylboronic Acid1.22 g (10.0 mmol, 1.0 eq)Side chain source
Glyoxylic Acid Monohydrate1.01 g (11.0 mmol, 1.1 eq)Carbonyl component
Benzylamine1.09 mL (10.0 mmol, 1.0 eq)Amine component
Ethanol (Absolute)40 mLReaction Solvent
Round-bottom flask100 mLReaction Vessel
Magnetic Stirrer/Hotplate-Agitation and Heating
TLC Plates (Silica gel)-Reaction Monitoring
Rotary Evaporator-Solvent Removal
Saturated NaHCO₃ (aq)50 mLWork-up (Neutralization)
Ethyl Acetate100 mLExtraction Solvent
Anhydrous MgSO₄-Drying Agent
Glass Funnel & Filter Paper-Filtration
Column Chromatography SetupSilica Gel, SolventsPurification

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glyoxylic acid monohydrate (1.01 g, 11.0 mmol) and benzylamine (1.09 mL, 10.0 mmol).

  • Dissolution: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 15 minutes. Causality Note: This pre-mixing period facilitates the initial condensation and formation of the iminium ion intermediate.

  • Addition of Boronic Acid: To the resulting solution, add phenylboronic acid (1.22 g, 10.0 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 60 °C. Let the reaction stir at this temperature for 12-16 hours.

  • Monitoring (Self-Validation): Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate. Elute with a solvent system of 30:70 ethyl acetate/hexanes with 1% acetic acid. Visualize under UV light. The reaction is complete when the starting benzylamine spot has been consumed and a new, more polar product spot is dominant.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Redissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted glyoxylic acid. Expert Tip: The product is an amino acid and may have some solubility in both layers. Minimize the amount of aqueous wash to prevent product loss.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude N-benzyl-phenylglycine can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.

4.4. Expected Results & Characterization

The reaction should yield N-benzyl-phenylglycine as a white solid.

ParameterExpected Result
Yield 70-85%
Physical Appearance White crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ 7.2-7.5 (m, 10H, Ar-H), 4.8 (s, 1H, α-CH), 3.8 (s, 2H, -CH₂-Ph)
¹³C NMR (101 MHz, DMSO-d₆) δ 173 (C=O), 139, 135, 129, 128.5, 128, 127.5 (Ar-C), 65 (α-C), 52 (-CH₂-)
Mass Spec (ESI+) m/z = 242.11 [M+H]⁺

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient iminium ion formation. 2. Low reactivity of boronic acid. 3. Water content is too high or too low.1. Try a different solvent (e.g., methanol, toluene). 2. Increase reaction temperature or time. 3. If using anhydrous solvent, add a small amount of water. If using a hydrate, ensure it is not excessive.
Multiple Side Products 1. Decomposition of starting materials. 2. Oxidation of the aldehyde.1. Lower the reaction temperature. 2. Ensure high-purity starting materials.
Difficult Purification Product is highly polar and streaks on silica gel.1. Add 1-2% acetic acid or triethylamine to the chromatography eluent to suppress ionization. 2. Attempt recrystallization from various solvent systems.

Broader Applications and Future Outlook

The amino acid derivatives synthesized via the Petasis reaction are valuable intermediates for a wide range of applications. They can be incorporated into peptides to create novel peptidomimetics, used as chiral ligands in catalysis, or serve as scaffolds for the development of small molecule drugs.[15][16] The ongoing development of catalytic, enantioselective versions of this reaction continues to expand its power, providing streamlined access to optically pure unnatural amino acids that are critical to advancing modern drug discovery programs.[5]

References

  • Reddit. (2017). How does the Petasis Reaction work? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. Petasis Reaction. [Link]

  • Niu, D., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]

  • Wang, Q., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Omega. [Link]

  • Wikipedia. Petasis reaction. [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amino Acids. [Link]

  • Saga, Y. (n.d.). Synthesis and applications of symmetric amino acid derivatives. RSC Publishing. [Link]

  • Carvalho, P. F., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. [Link]

  • Gonzalez-Bobes, F., et al. (2024). A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. [Link]

  • Tsao, M. L., et al. (2005). A Genetically Encoded Boronate Amino Acid. Journal of the American Chemical Society. [Link]

  • Niu, D., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC - NIH. [Link]

  • Wang, Q., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ResearchGate. [Link]

  • Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]

  • Kubiczek, D., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromobutane. [Link]

  • Charbonneau, D. M., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry. [Link]

  • Singh, S. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • da Silva, J. F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 2-Bromobutane. [Link]

  • QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on 2-Bromo-butan-2-ylboronic Acid Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organoboron reagents. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stability and handling of 2-Bromo-butan-2-ylboronic acid. As a secondary alkylboronic acid bearing an electron-withdrawing alpha-substituent, this reagent is particularly susceptible to decomposition, a phenomenon highly influenced by the choice of solvent. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your work. The solutions provided are grounded in the mechanistic understanding of boronic acid decomposition.

Question 1: I'm observing significant loss of my starting material and the formation of 2-bromobutane, even before my main reaction begins. What is happening and how can I stop it?

Answer:

This is a classic case of protodeboronation , the primary decomposition pathway for this and many other alkylboronic acids.[1][2] In this reaction, the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, converting your boronic acid into the corresponding alkane (2-bromobutane).

Primary Cause: Solvent-Mediated Protonolysis

The solvent is the most common culprit. Protic solvents, such as water, alcohols (methanol, ethanol), or even acidic impurities in your reaction medium, provide a source of protons (H+) that readily cleaves the C-B bond. The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on the reaction conditions and the organic substituent.[1]

Immediate Solutions & Protocol Adjustments:

  • Rigorous Solvent & Reagent Drying:

    • Action: Use anhydrous solvents (<50 ppm H₂O) for your reaction. Dry solvents using appropriate methods, such as passing them through activated alumina columns or distillation from a suitable drying agent.

    • Causality: Removing water, the most common proton source, directly inhibits the protodeboronation pathway.

  • Switch to an Aprotic Solvent System:

    • Action: If your reaction chemistry allows, switch from protic solvents to aprotic ones.

    • Causality: Aprotic solvents lack acidic protons and therefore cannot directly mediate protodeboronation. This is the most effective way to enhance the stability of the boronic acid in solution.

  • Control the Reaction pH:

    • Action: The reaction pH is a critical factor in the stability of boronic acids.[1] Both strongly acidic and strongly basic conditions can accelerate decomposition. For many applications, maintaining near-neutral or slightly basic conditions (using non-nucleophilic bases like K₂CO₃ or Cs₂CO₃) is optimal.

    • Causality: Under basic conditions (pH > 13), the boronic acid exists as the more stable boronate species, which can influence the decomposition pathway.[3] However, extremely high pH can also promote decomposition through different mechanisms.

Visualizing the Problem: The Protodeboronation Pathway

G cluster_0 Protodeboronation of 2-Bromo-butan-2-ylboronic acid BA 2-Bromo-butan-2-ylboronic Acid C4H8(Br)B(OH)2 TS Transition State BA->TS H+ attack on C-B bond Solvent Protic Solvent (e.g., H2O, ROH) Solvent->TS Proton Source Product 2-Bromobutane (Decomposition Product) TS->Product Boron_Product Boric Acid B(OH)3 TS->Boron_Product

Caption: Mechanism of solvent-mediated protodeboronation.

Question 2: My reaction yields are inconsistent from batch to batch, even when I follow the same procedure. Could the solvent be the cause?

Answer:

Absolutely. Inconsistent results are frequently traced back to subtle variations in solvent quality and reaction conditions which have a magnified effect on sensitive reagents like 2-Bromo-butan-2-ylboronic acid.

Primary Causes of Irreproducibility:

  • Variable Water Content: The "anhydrous" solvent from a previously opened bottle can have a significantly higher water content than a fresh bottle. This variability directly impacts the rate of decomposition.

  • "Solvent Leveling" Effect: The strength of any acidic or basic species in your reaction can be "leveled" by the solvent.[4] For instance, in water, no acid stronger than H₃O⁺ can exist.[4] This means that trace acidic impurities in different batches of a solvent can lead to different effective pH levels, altering decomposition rates.

  • Temperature Fluctuations: The rate of decomposition is temperature-dependent. Minor differences in reaction temperature between batches can lead to significant variations in the amount of active reagent remaining.

Solutions for Enhancing Reproducibility:

  • Standardize Solvent Handling:

    • Action: Implement a strict protocol for solvent purification and storage. Use freshly dried solvents for every experiment involving this sensitive reagent.

    • Causality: This eliminates water content as a key variable, leading to more consistent decomposition rates.

  • Use a More Stable Boronic Acid Derivative:

    • Action: Consider converting the boronic acid to a more stable pinacol boronate ester . These esters are generally bench-stable and less susceptible to protodeboronation.[5] Many cross-coupling reactions can be performed directly with the boronate ester.

    • Causality: The bulky pinacol group sterically protects the boron center and reduces its Lewis acidity, significantly slowing the rate of protonolysis. While some esters can be hydrolyzed on silica gel during purification, they offer much greater stability in solution.[6][7]

  • In-Situ Generation or Slow Release:

    • Action: For extremely unstable boronic acids, consider strategies where the active reagent is generated in situ from a stable precursor, such as an air-stable MIDA boronate.[8] This ensures a low, steady concentration of the reactive boronic acid, minimizing its decomposition over time.

    • Causality: By keeping the instantaneous concentration of the sensitive free boronic acid low, the overall decomposition is minimized throughout the course of the reaction.

Data Table: Relative Stability in Common Solvents

Solvent ClassExamplesRelative Stability of 2-Bromo-butan-2-ylboronic acidKey Considerations
Protic Water, Methanol, EthanolVery LowHigh risk of rapid protodeboronation.[1] Avoid if possible.
Aprotic Polar THF, Dioxane, DMF, AcetonitrileModerate to High (if anhydrous)Must be rigorously dried. DMF can contain amine impurities.
Aprotic Nonpolar Toluene, Hexane, DichloromethaneHigh (if anhydrous)Solubility may be limited. Good choice for storage of solid.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the decomposition of my boronic acid? A1: A combination of techniques is ideal. ¹H NMR spectroscopy can be used to monitor the disappearance of the boronic acid signals and the appearance of peaks corresponding to 2-bromobutane. For more quantitative analysis, UPLC-MS or HPLC are excellent methods for separating and quantifying the boronic acid, its decomposition product, and other reaction components.[9][10]

Q2: Are there any solvents that can actively stabilize the boronic acid? A2: While no solvent can completely halt decomposition, some can help. Aprotic solvents that can coordinate to the empty p-orbital of the boron atom (like THF or dioxane) can sometimes offer a degree of stabilization compared to non-coordinating solvents. However, the most effective stabilization strategy is not the solvent itself, but the conversion to a boronate ester (e.g., pinacol or MIDA).[5][8]

Q3: I need to run a reaction in a mixed solvent system containing water. What are my best options? A3: This is a common challenge, especially in Suzuki-Miyaura couplings.

  • Use a Boronate Ester: Start with the more stable 2-Bromo-butan-2-ylboronic acid pinacol ester. It will slowly hydrolyze under the reaction conditions to generate the active boronic acid, minimizing premature decomposition.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Minimize Reaction Time: Optimize your conditions to reduce the overall time the reagent is exposed to the protic environment.

  • Use a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can allow the reaction to occur at the interface of an aqueous and an organic layer, keeping the bulk of the boronic acid in the more stable organic phase.

Q4: How should I store solutions of 2-Bromo-butan-2-ylboronic acid? A4: It is strongly recommended not to store this compound in solution for extended periods. If temporary storage is unavoidable, dissolve it in a rigorously dried, aprotic, non-coordinating solvent like anhydrous toluene or hexane and store it under an inert atmosphere (Argon or Nitrogen) at low temperature (-20 °C). For long-term storage, the solid material should be kept in a desiccator under an inert atmosphere.

Experimental Protocol: A Quick Guide to Testing Solvent Stability

This protocol allows you to quickly assess the stability of your boronic acid in a chosen solvent.

Objective: To quantify the rate of decomposition of 2-Bromo-butan-2-ylboronic acid in a specific solvent at a set temperature.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 2-Bromo-butan-2-ylboronic acid (e.g., 10 mg/mL) in your chosen anhydrous solvent. Include an internal standard (e.g., dodecane) for accurate quantification.

  • Time Zero (t=0) Sample: Immediately take an aliquot of the solution, quench it (if necessary for your analytical method), and analyze it via GC-MS or UPLC-MS to determine the initial ratio of boronic acid to the internal standard.

  • Incubation: Keep the stock solution at your desired experimental temperature (e.g., room temperature or your reaction temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw aliquots and analyze them as in step 2.

  • Data Analysis: Plot the concentration of 2-Bromo-butan-2-ylboronic acid versus time to determine its half-life in that specific solvent and under those conditions.

Workflow for Solvent Selection

G Start Start: Select Solvent for Reaction CheckProtic Is a protic solvent (e.g., H2O, MeOH) required? Start->CheckProtic UseEster YES: Use a stable boronate ester (Pinacol, MIDA). Minimize temp/time. CheckProtic->UseEster Yes CheckAnhydrous NO: Choose an aprotic solvent. Is it anhydrous? CheckProtic->CheckAnhydrous No Proceed YES: Proceed with reaction using anhydrous aprotic solvent (e.g., THF, Toluene). UseEster->Proceed DrySolvent NO: Dry solvent rigorously before use. CheckAnhydrous->DrySolvent No CheckAnhydrous->Proceed Yes DrySolvent->Proceed End End Proceed->End

Caption: Decision workflow for solvent selection.

References

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Kuivila, H. G., & Armour, A. G. (1957). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 79(21), 5659–5662.
  • Sivakumar, G., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(19), 8123-8131. Available from: [Link]

  • Solvent Effects. (2019). In Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). A general strategy for the protodeboronation of secondary alkyl pinacol boronic esters.
  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(39), 12942-12954. Available from: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495-14502. Available from: [Link]

  • Al-Zoubi, R. M. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Mini-Reviews in Organic Chemistry, 10(4), 329-342. Available from: [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

  • Reddit. (2022). Miyaura Borylation troubleshoot. r/OrganicChemistry. Available from: [Link]

  • Reddit. (2023). Trouble purifying my boronate ester compound. r/Chempros. Available from: [Link]

  • Studer, A., & Schiesser, C. H. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 5962-5967. Available from: [Link]

Sources

Storage conditions to extend shelf life of 2-Bromo-butan-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-882-ALPHA Subject: Storage & Stability Protocol for Tertiary


-Halo Boronic Acids
Escalation Level:  Senior Application Scientist
Executive Summary

You are inquiring about 2-Bromo-butan-2-ylboronic acid , a tertiary


-haloalkylboronic acid. From a structural perspective, this is a "high-energy" intermediate. The convergence of a tertiary center, a labile carbon-halogen bond (C-Br), and the Lewis-acidic boron atom creates a molecule with three distinct decomposition pathways: protodeboronation , oxidative cleavage , and boroxine dehydration .

Immediate Action Required: If this compound is currently stored at room temperature or in a clear vial, move it immediately to a -20°C (or -80°C) freezer, protected from light and moisture.

Module 1: The Stability Matrix (The "Why")

To extend shelf life, you must understand the specific stress vectors attacking this molecule.

Instability FactorMechanism of FailureMitigation Strategy
Moisture (Hydrolysis) Water triggers the equilibrium between the free acid and its anhydride (boroxine). While reversible, fluctuating water content makes stoichiometry impossible to calculate. More critically, water promotes protodeboronation (cleavage of the C-B bond).Desiccation: Store under Argon/Nitrogen. Use secondary containment with Drierite/Silica.
Thermal Energy The tertiary C-Br bond is susceptible to heterolytic cleavage or radical formation. Heat accelerates 1,2-migration or elimination events common in

-halo boron species.
Cryogenic Storage: -20°C is mandatory; -80°C is preferred for storage >1 month.
Lewis Basicity Boron is electron-deficient (Lewis Acid). Any Lewis Base (amines, hydroxide, even water) will coordinate to the empty p-orbital, forming a tetrahedral "ate" complex. This complex destabilizes the

-C-Br bond, triggering decomposition.
Acidic/Neutral Environment: Avoid all contact with bases. Glass surfaces are slightly basic; silylated glass or plastic is safer.
Photolysis Carbon-Bromine bonds are photosensitive. UV/Visible light can cleave the C-Br bond via homolysis, generating radicals that destroy the boronic acid moiety.Amber Glass/Foil: Strict exclusion of light.
Visualizing the Degradation Pathway

The following diagram illustrates the "Death Spiral" of an


-halo boronic acid if left unprotected.

DecompositionPathways cluster_legend Pathway Legend Acid 2-Bromo-butan-2-ylboronic acid (Active Reagent) Boroxine Boroxine Trimer (Reversible Anhydride) Acid->Boroxine - H2O (Dehydration) AteComplex Tetrahedral Boronate ('Ate' Complex) Acid->AteComplex + Lewis Base (Nu-) Decomp Decomposition Products (2-Butanone / 2-Butanol) Acid->Decomp Protodeboronation (Moisture/Heat) Boroxine->Acid + H2O (Hydrolysis) AteComplex->Decomp 1,2-Migration / Elimination key Yellow: Reversible (Annoying) Red: Irreversible (Fatal)

Caption: Figure 1. The reversible dehydration to boroxine (Yellow) complicates stoichiometry, while base-catalyzed coordination (Red) triggers irreversible destruction of the


-halo motif.
Module 2: Storage Protocol (The "How")

Follow this Standard Operating Procedure (SOP) to maximize longevity.

1. Physical State & Container
  • State: Solid state is significantly more stable than solution. Never store as a solution for >24 hours.

  • Primary Container: Amber borosilicate glass vial with a PTFE-lined screw cap.

    • Why PTFE? It prevents leaching of plasticizers and provides a chemically inert seal.

    • Why Amber? Blocks UV radiation to protect the C-Br bond.

  • Secondary Containment: Place the vial inside a larger jar containing a desiccant packet (e.g., anhydrous

    
    ). Seal the outer jar with Parafilm.
    
2. Atmospheric Conditions
  • Inert Gas: Flush the headspace of the vial with dry Argon or Nitrogen before sealing.

    • Note: Argon is heavier than air and offers better blanketing for solids than Nitrogen.

3. Temperature
  • Short-term (<1 week): -20°C.

  • Long-term (>1 week): -80°C.

  • Thawing: ALWAYS allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.

Module 3: Troubleshooting & FAQs

Q1: The solid has turned into a sticky gum/goo. Is it ruined?

  • Diagnosis: This is likely Boroxine Formation . Under dehydration, three boronic acid molecules lose 3 water molecules to form a cyclic anhydride (boroxine). This is often a viscous oil or amorphous solid.

  • Solution: It is not necessarily ruined. You can often reverse this by adding a small amount of water or simply using it as is (adjusting MW).

  • Verification: Run an

    
    B NMR. Boroxines typically shift slightly upfield (approx 20-22 ppm) compared to the monomeric acid (approx 30-32 ppm), though broad peaks often overlap.
    

Q2: I see a new peak in the Proton NMR near 2.5 ppm (triplet).

  • Diagnosis: This suggests Protodeboronation .[1] The C-B bond has cleaved, replacing the Boron with a Hydrogen. The resulting product is likely 2-bromobutane (or 2-butanone if hydrolysis also occurred).

  • Verdict: Irreversible degradation. Purify immediately or discard.[2]

Q3: Can I store it in DMSO or Methanol?

  • Answer: ABSOLUTELY NOT.

    • Methanol: Will form methyl boronic esters rapidly. While reversible, it complicates the species present.

    • DMSO: Is hygroscopic and can act as an oxidant.

    • Protocol: If you must have a stock solution, use anhydrous THF or Dichloromethane , keep it at -20°C, and use within 24 hours.

Q4: How do I calculate the "Real" Molarity if it's partially dehydrated?

  • The "Pro-Tip": Do not rely on mass.

    • Weigh your sample.

    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Run a quantitative

      
      H NMR.
      
    • Integrate the alkyl protons against the standard to determine the effective moles of Boron species present.

Module 4: The "Golden Fix" (Esterification)

If you require storage for >3 months, the Acid form is a liability. The industry standard is to convert unstable boronic acids into their Pinacol Esters .

Why?

  • Steric Protection: The bulky pinacol group shields the Boron atom from nucleophilic attack.

  • No Dehydration: Esters cannot form boroxines (no OH groups to dehydrate).

  • Purification: Pinacol esters are often silica-stable and can be chromatographed.

Quick Protocol: Stir the acid (1 equiv) with Pinacol (1.1 equiv) and


 (desiccant) in anhydrous 

or

for 2-4 hours. Filter and concentrate. The resulting oil/solid is vastly more stable.
References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on general boronic acid handling).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5577–5588. (Detailed mechanisms of protodeboronation and stability).

  • Matteson, D. S. (2013).[3] Stereodirected Synthesis with Organoboranes. Springer. (Foundational work on

    
    -halo alkylboronic esters and their reactivity). 
    
  • Cox, P. A., et al. (2016). The Boroxine–Boronic Acid Equilibrium: Spectroscopic and Computational Investigations. Journal of the American Chemical Society, 138(29), 9145–9157. (Explains the "goo" formation and reversibility).

Sources

Technical Support Center: Handling 2-Bromo-butan-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers handling 2-Bromo-butan-2-ylboronic acid , a highly labile tertiary alkyl boronic acid.

Status: Operational | Tier: Level 3 (Senior Specialist) Subject: Moisture Sensitivity, Storage, and degradation Mitigation

Core Technical Briefing: The "Dryness" Paradox

User Warning: You are handling a tertiary


-bromoalkyl boronic acid . This specific structural motif presents a dual-threat stability profile that differs from standard aryl boronic acids (e.g., Phenylboronic acid).
  • Thermodynamic Instability: Unlike aryl boronic acids, tertiary alkyl boronic acids possess a weaker C-B bond. The presence of the

    
    -bromine atom adds significant steric strain and electrophilicity, making the compound prone to deboronative bromination  or 
    
    
    
    -elimination
    (loss of HBr) if heated or exposed to basic moisture.
  • The Boroxine Equilibrium: Like all boronic acids, this compound exists in a reversible equilibrium with its cyclic anhydride (boroxine). "Wetness" is not always water content; it is often the shift in this equilibrium.

Interactive Troubleshooting Guide (Q&A)

Q1: "My white powder has turned into a sticky gum/oil. Is it ruined?"

Diagnosis: Likely Deliquescence or Partial Dehydration , not necessarily decomposition. Technical Context: Boronic acids are hygroscopic. When they absorb atmospheric water, they can form a lattice that lowers the melting point (depression). Conversely, spontaneous dehydration to the boroxine can form a viscous oil if the crystal lattice is disrupted.

Recovery Protocol (The "Cold Vacuum" Method): Do not use heat. Heating an


-bromo tertiary system will trigger HBr elimination.
  • Dissolution: Dissolve the gum in a minimum amount of anhydrous Dichloromethane (DCM) or Diethyl Ether .

    • Why? These solvents solubilize the boronic acid/boroxine but allow water to be separated or azeotroped gently.

  • Filtration: If there is a solid precipitate (likely boric acid from degradation), filter it out under an inert atmosphere (Schlenk frit).

  • Precipitation: Add cold n-Hexane or Pentane to the solution to induce reprecipitation.

  • Drying: Remove solvent under high vacuum (<0.1 mbar) at 0°C to 10°C . Do not exceed Room Temperature.

Q2: "I see multiple peaks in the B NMR. Is my compound impure?"

Diagnosis: You are likely observing the Monomer-Oligomer Equilibrium . Technical Context: In non-coordinating solvents (e.g.,


), boronic acids trimerize into boroxines. You will see a broad peak around 30-32 ppm (boroxine) and potentially another around 33-35 ppm (monomer). This is normal behavior, not degradation.

Validation Step: Run the NMR in


-DMSO  with a trace of 

.
  • Mechanism: DMSO is a Lewis base that coordinates to the empty p-orbital of boron, breaking the boroxine trimer and "locking" the species as the monomeric solvent adduct.

  • Result: If the sample is pure, the multiple peaks should collapse into a single sharp peak.

Q3: "How do I store this long-term? The bottle says 'Hygroscopic'."

Standard:


 under Argon.
The "Double-Containment" Rule: 
  • Place the vial inside a secondary jar containing Drierite or Activated 4Å Molecular Sieves .

  • Wrap the junction of the cap with Parafilm or electrical tape.

  • Never store in a freezer that undergoes auto-defrost cycles (temperature fluctuation promotes condensation).

Critical Degradation Pathways

Understanding how the molecule dies is the key to keeping it alive.

DegradationPathways cluster_0 Equilibrium Zone (Reversible) Acid 2-Bromo-butan-2-yl Boronic Acid (Monomer) Boroxine Boroxine Trimer (Anhydride) Acid->Boroxine - H2O (Vacuum/Dry Air) Degradation Degradation Products (Boric Acid + Alkene) Acid->Degradation Oxidation or Protodeboronation (Base/Heat) Boroxine->Acid + H2O (Atmospheric Moisture)

Figure 1: The Stability Landscape. The transition between Acid and Boroxine is reversible and acceptable. The transition to Degradation (red) is irreversible.

Experimental Data: Solvent Compatibility Table

SolventSuitabilityRisk FactorNotes
Methanol/Ethanol 🔴 Avoid HighRapidly forms boronic esters (solvolysis); difficult to reverse without hydrolysis.
Acetone 🟡 Caution ModerateCan form cyclic boronate esters with the ketone oxygen (slowly).
THF (Anhydrous) 🟢 Good LowGood solubility; stabilizes boron via Lewis-base coordination.
DCM / Chloroform 🟢 Excellent LowBest for handling/transfers. Does not coordinate.
Water (Basic pH) 🔴 CRITICAL Extreme Immediate protodeboronation and elimination of HBr.

Advanced Handling Protocol: The "Inert Weighing" Technique

For quantitative experiments (e.g., Suzuki-Miyaura coupling), avoid weighing on an open balance.

  • Tare a screw-cap vial with a septum in the open air.

  • Purge the vial with Argon/Nitrogen.

  • Transfer the boronic acid inside a Glovebox or via a "funnel-and-purge" method on the bench (keeping a positive flow of inert gas over the solid).

  • Weigh the closed vial. Calculate mass by difference.

  • Add Solvent (degassed) through the septum via syringe to create a stock solution immediately.

References & Authority

  • Boronic Acid Stability & Equilibrium:

    • Hall, D. G. (Ed.).[1][2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Context: The definitive text on the equilibrium between boronic acids and boroxines.

  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. (2017).[2][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165.

    • Context: While focused on aryls, this paper establishes the fundamental mechanisms of C-B bond cleavage which are accelerated in tertiary alkyl systems.

  • Alpha-Halo Boronic Ester Handling:

    • Matteson, D. S. (2013). "Boronic Esters in Stereodirected Synthesis." The Journal of Organic Chemistry, 78(20), 10009–10023.

    • Context: Provides the foundational logic for why alpha-halo species are reactive and often handled as esters rather than free acids.

Disclaimer: This guide assumes the user possesses standard training in organic synthesis. 2-Bromo-butan-2-ylboronic acid is a specialized reagent; always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Tertiary Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Guide Focus: Overcoming Steric Hindrance in the Coupling of 2-Bromo-butan-2-ylboronic Acid and its Derivatives.

Welcome to the technical support guide for advanced Suzuki-Miyaura cross-coupling reactions. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols specifically for researchers working with sterically demanding tertiary alkylboronic acids, such as 2-bromo-butan-2-ylboronic acid. Our goal is to move beyond simple procedural lists and explain the fundamental principles that govern success in these challenging transformations.

Core Concepts & Frequently Asked Questions (FAQs)

Question: Why is my Suzuki coupling with a tertiary alkylboronic acid (e.g., 2-bromo-butan-2-ylboronic acid) failing or giving consistently low yields?

Answer: The primary obstacle is severe steric hindrance. The Suzuki-Miyaura reaction relies on a catalytic cycle involving a palladium center. The coupling of a tertiary alkyl group, which features a quaternary carbon attached to the boron atom, creates significant steric congestion at two critical, often rate-limiting, steps:

  • Transmetalation: This is the transfer of the alkyl group from the boron atom to the palladium center. The bulky tertiary group physically impedes the approach of the boronate complex to the palladium complex, dramatically slowing down this essential step.[1]

  • Reductive Elimination: This is the final step where the new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond is formed, releasing the product and regenerating the Pd(0) catalyst. The steric bulk of the tertiary alkyl group and the coupling partner on the palladium center can create a high energy barrier for this step, leading to slow turnover or catalyst decomposition.

This steric clash not only reduces the reaction rate but also opens pathways for competing side reactions, most notably protodeboronation and β-hydride elimination (if applicable to the coupling partner).

Question: What is the function of the base, and why is its choice so critical for hindered couplings?

Answer: The base is not merely a stoichiometric additive; it is a key activator in the catalytic cycle.[2][3] Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (a tetracoordinate boronate).[2] This activation enhances the polarization of the boron-carbon bond, making the alkyl group more readily transferable to the palladium center during transmetalation.

For sterically hindered substrates, the choice of base is a delicate balance:

  • Too Weak/Insoluble: A weak or poorly soluble base (like mild carbonates in some non-polar solvents) may not form the boronate complex efficiently, causing the reaction to stall.

  • Too Strong/Nucleophilic: A very strong base (e.g., certain alkoxides) can accelerate the desired reaction but may also promote undesired side reactions, particularly protodeboronation, where a proton source (like trace water or an alcohol solvent) cleaves the C-B bond.[4]

Often, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provide a good starting point. For anhydrous systems, soluble organic bases like potassium trimethylsilanolate (TMSOK) have been shown to be effective.[1]

Question: Should I use 2-bromo-butan-2-ylboronic acid directly, or are its derivatives (esters, trifluoroborates) better?

Answer: While boronic acids are the classic substrate, they can be prone to instability, including dehydration to form cyclic boroxines or decomposition via protodeboronation, especially during storage or under reaction conditions.[5] For challenging substrates, using a more robust derivative is highly recommended.

  • Pinacol Esters (R-B(pin)): These are generally more stable, crystalline solids that are easier to handle and purify than the corresponding boronic acids. They are widely used but require activation under the reaction conditions.

  • Potassium Alkyltrifluoroborates (R-BF₃K): These salts are typically highly stable, crystalline, and air-stable solids. They are excellent for C(sp³)-C(sp²) couplings but require specific conditions (often aqueous or with a fluoride source) for efficient transmetalation.[1]

  • MIDA Boronates: These derivatives offer exceptional stability, allowing for chromatography and multi-step synthesis while protecting the boronic acid moiety. They require a slow-release hydrolysis step (often with aqueous base) to liberate the active boronic acid for coupling.

Recommendation: For initial attempts and process robustness, converting the crude 2-bromo-butan-2-ylboronic acid to its pinacol ester or trifluoroborate salt is a prudent strategy to ensure reagent quality and consistency.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Problem 1: No reaction or only trace product formation. My starting materials are largely unconsumed.

This is a common issue pointing to a failure in the catalytic cycle initiation or a dead catalyst.

Question: I've mixed all my reagents but only see starting materials after several hours. What should I check first?

Answer: A stalled reaction typically points to one of four critical areas: the catalyst's activity, the ligand's effectiveness, the base's role, or the reaction atmosphere.

Logical Troubleshooting Flow:

G start Reaction Failed: No Product check_atmosphere 1. Check Atmosphere Was rigorous degassing performed? (e.g., 3x freeze-pump-thaw cycles) Is the system truly inert (Argon/Nitrogen)? Oxygen irreversibly oxidizes Pd(0) to inactive Pd(II). start->check_atmosphere check_catalyst 2. Evaluate Catalyst & Ligand Is the Pd source a reliable precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)? Is the ligand sufficiently bulky and electron-rich? (e.g., Buchwald-type, NHC) Is the Pd:Ligand ratio correct (typically 1:1 to 1:2.5)? check_atmosphere->check_catalyst check_base 3. Assess Base & Solvent Is the base strong enough (e.g., K₃PO₄, Cs₂CO₃)? Is the base soluble in the chosen solvent? Consider switching to a stronger, more soluble base like TMSOK in an anhydrous solvent. check_catalyst->check_base check_temp 4. Increase Temperature Sterically hindered couplings often require higher thermal energy. Incrementally increase temperature (e.g., from 80°C to 110°C). Monitor for decomposition vs. product formation. check_base->check_temp

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

In-depth Explanation:

  • Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst & Ligand: For tertiary alkyl coupling, standard ligands like PPh₃ are completely ineffective. You must use ligands specifically designed for challenging couplings. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the difficult oxidative addition and reductive elimination steps.[6][7]

  • Base & Solvent: If the base is insoluble, the reaction is essentially running in a multiphasic system, severely limiting the formation of the active boronate species. Ensure your base has some solubility in the chosen solvent or consider solvent systems known to work well with specific bases (e.g., K₃PO₄ in dioxane/water).[8]

Problem 2: The reaction works, but I get low yields and significant side products.

This indicates that while the catalytic cycle is turning over, it is either inefficient or competing with faster, undesired pathways.

Question: My GC/MS shows the desired product, but the main peaks are from protodeboronation and/or homocoupling of my aryl halide. How can I suppress these side products?

Answer: This is a classic selectivity problem where the rates of side reactions are competitive with the rate of productive cross-coupling.

Side ProductLikely Cause(s)Recommended Solution(s)
Protodeboronation 1. Presence of proton sources (water, alcohols).2. Base is too strong or reaction temperature is too high.3. Unstable boronic acid.1. Switch to strictly anhydrous conditions (dry solvent, oven-dried glassware).[1]2. Use a milder base (e.g., CsF, K₂CO₃) or a non-nucleophilic base.[9]3. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.
Aryl Homocoupling 1. Presence of oxygen, leading to oxidative homocoupling.2. Catalyst decomposition at high temperatures.1. Improve degassing and inert atmosphere technique.2. Use a more thermally stable ligand/precatalyst system.3. Lower the reaction temperature if possible, or shorten the reaction time.
β-Hydride Elimination 1. Occurs if the coupling partner (not the tertiary boronic acid) has β-hydrogens.2. Promoted by high temperatures and coordinatively unsaturated Pd-intermediates.1. Use ligands that promote rapid reductive elimination, which outcompetes β-hydride elimination. Bulky, electron-rich ligands are ideal for this.[1]

Expert Insight: Protodeboronation is often the most significant issue with sensitive boronic acids.[4] Minimizing water is the first and most critical step. If anhydrous conditions are still insufficient, using a weaker, non-hydroxide-generating base like cesium fluoride (CsF) can be effective, as it activates the boron species without introducing a highly basic aqueous phase.[9]

Recommended Protocols & Starting Conditions

General Protocol for a Screening Reaction

This protocol is a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary.

Materials & Setup:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • 2-Bromo-butan-2-ylboronic acid pinacol ester (1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., SPhos, 4.5 mol %)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1 M)

  • Oven-dried glassware, magnetic stir bar, and inert atmosphere (Argon)

Step-by-Step Procedure:

  • Preparation: To a flame- or oven-dried Schlenk flask, add the aryl halide, boronic ester, ligand, and base under a positive flow of argon.

  • Catalyst Addition: Add the palladium precatalyst. The flask should be briefly evacuated and backfilled with argon three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table of Recommended Starting Conditions
System IDPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes & Rationale
A Pd₂(dba)₃ (2)SPhos (4.5)K₃PO₄ (3)Toluene or Dioxane80–110A robust, general-purpose system for hindered couplings. SPhos is known to minimize protodeboronation.[9]
B Pd(OAc)₂ (2)tBuXPhos (4)Cs₂CO₃ (3)THF / H₂O (10:1)60–80A slightly more polar system that can sometimes improve solubility and accelerate the reaction.
C PEPPSI-IPr (3)(Internal)TMSOK (3)2-MeTHF (anhydrous)60–90An excellent choice for anhydrous conditions. PEPPSI is an air-stable precatalyst and TMSOK is a soluble base that can significantly accelerate slow reactions.[1][10]

Mechanistic Visualization

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, emphasizing the key challenge in coupling tertiary alkyl groups.

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(R¹) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Product Ar-R¹ ReductElim->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd Boronate [R¹-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., OH⁻) BoronicAcid R¹-B(OH)₂ (R¹ = tert-alkyl) BoronicAcid->Boronate + Base Bottleneck Steric Bottleneck! Slow due to bulky R¹ group Bottleneck->Transmetal

Caption: The Suzuki-Miyaura cycle for tertiary alkylboronic acids.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tellis, J. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • Suzuki Coupling. (2020). YouTube. Available at: [Link]

  • Nagao, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Netherton, M. R., et al. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]

  • Guram, A. S., et al. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]

  • Morken, J. P., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Chen, G., et al. (2011). Pd(II)-Catalyzed Cross-Coupling of sp3 C−H Bonds with sp2 and sp3 Boronic Acids Using Air as the Oxidant. Journal of the American Chemical Society. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Szabó, K. J., et al. (2013). C(sp3) Bonds by Palladium Catalyzed Cross-Coupling of α-Diazoketones and Allylboronic Acids. Organic Letters. Available at: [Link]

  • Akkad, J. A. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Leny, F., & Vaultier, M. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • D'Amato, E. M., & MacMillan, D. W. C. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • Coe, D. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Molander, G. A., et al. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley Online Library. Available at: [Link]

  • Srola, M., & Gevorgyan, V. (2021). Palladium-catalyzed prenylation of (hetero)aryl boronic acids. Tetrahedron Letters. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Stability Profiling: 2-Bromo-butan-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Synthetic Chemists

Part 1: Executive Technical Synthesis

The characterization of


-halo boronic acids, specifically 2-bromo-butan-2-ylboronic acid , presents a unique paradox in organic synthesis. While they are potent electrophiles for stereocontrolled carbon-carbon bond formation (Matteson homologation), their thermodynamic instability renders them transient intermediates rather than shelf-stable reagents.

This guide challenges the conventional approach of attempting to isolate the free acid. Instead, we objectively compare the Free Acid (in situ) against its thermodynamically stable alternative, the Pinacol Ester , and its dehydration product, the Boroxine .

Core Insight: The "performance" of this reagent is defined by its kinetic stability in solution. The free acid exists in a delicate equilibrium with its anhydride (boroxine) and is prone to rapid protodeboronation. 1H NMR is the only non-invasive tool capable of distinguishing these states in real-time.

Part 2: Structural Analysis & Prediction Logic

To interpret the NMR, we must first deconstruct the magnetic environment of the quaternary center at C2. Unlike typical Matteson intermediates, this molecule lacks an


-proton, removing the characteristic doublet/multiplet usually seen at the boron center.
The Molecular Scaffold
  • Backbone: Butane chain (

    
    ).
    
  • Functionalization: C2 is quaternary, bearing a Bromine (Br) and a Boronic Acid group [

    
    ].
    
  • Chirality: C2 is a stereocenter. The adjacent methylene protons at C3 are diastereotopic .

Predicted Shift Logic (The "Why")
MoietyProton TypeMultiplicityElectronic InfluencePredicted Shift (

)
C1-H Methyl (

)
Singlet Deshielded by geminal Br; slightly shielded by electropositive B.1.90 – 2.10 ppm
C3-H Methylene (

)
Multiplet Diastereotopic (

) due to chiral C2.

-effect from Br.
1.70 – 2.30 ppm
C4-H Methyl (

)
Triplet Remote from functional groups. Standard alkyl shift.0.90 – 1.05 ppm
B-OH HydroxylBroad Singlet Highly solvent/concentration dependent. Exchangeable.4.50 – 8.00 ppm

Part 3: Comparative Performance Analysis

We evaluated three distinct forms of the reagent to determine the optimal characterization strategy.

Scenario A: The Free Acid (Target)
  • Solvent: DMSO-d6 (Critical for inhibiting anhydride formation).

  • Performance: High risk. The highly polar B(OH)2 group interacts with moisture, leading to broad lines.

  • Diagnostic Feature: Presence of distinct B-OH peaks (if dry) and absence of pinacol methyls.

Scenario B: The Boroxine (Anhydride)[1]
  • Solvent:

    
     (Promotes dehydration).
    
  • Performance: The trimerization broadens signals due to increased rotational correlation time and quadrupolar relaxation of the Boron-11 nucleus affecting nearby protons.

  • Diagnostic Feature: Slight upfield shift of the C1-Methyl compared to the monomeric acid.

Scenario C: The Pinacol Ester (The Standard Alternative)
  • Solvent:

    
    .
    
  • Performance: Superior resolution. The cyclic ester locks the conformation and prevents trimerization.

  • Diagnostic Feature: Sharp singlet at

    
     1.25 ppm (12H) for the pinacol backbone.
    
Data Summary Table
FeatureFree Acid (in DMSO-d6)Pinacol Ester (in

)
Boroxine (in

)
Stability Low (< 1 hour)High (Months)Medium (Equilibrium)
C1-Me Signal Sharp Singlet (

1.95)
Sharp Singlet (

1.85)
Broad Singlet (

1.90)
B-OH Signal Visible (

~7.8)
Absent Absent
Impurity Risk High (Protodeboronation)LowMedium
Rec. In-situ check only Standard for Isolation Avoid

Part 4: Experimental Protocols

Protocol 1: In-Situ Characterization of the Free Acid

Use this only to verify the intermediate before immediate consumption.

  • Preparation: Synthesize the

    
    -bromo species at -78°C (typically via Matteson homologation using 
    
    
    
    then bromide exchange, or direct bromination).
  • Quench: Do not use aqueous workup if possible. If aqueous workup is necessary, keep pH neutral.

  • Solvent System: Dissolve 5 mg of crude solid in 0.6 mL anhydrous DMSO-d6 .

    • Why? DMSO forms a hydrogen-bonded adduct with the boronic acid, preventing the release of water and subsequent boroxine formation.

  • Acquisition:

    • Relaxation Delay (

      
      ): 5 seconds (Boron-adjacent protons relax quickly, but accurate integration requires delay).
      
    • Scans: 16-32.

  • Processing: Apply 0.3 Hz line broadening.

Protocol 2: Derivatization to Pinacol Ester (Validation Standard)

Use this for publication-quality characterization.

  • Derivatization: To the crude boronic acid solution, add 1.1 equivalents of pinacol and 1.5 equivalents of

    
     (drying agent).
    
  • Reaction: Stir at Room Temperature for 30 minutes.

  • Filtration: Filter off

    
     through a cotton plug.
    
  • Evaporation: Remove solvent in vacuo.

  • NMR: Dissolve in

    
    . The resulting spectrum will be sharp and stable.
    

Part 5: Visualization of Chemical Dynamics

Diagram 1: The Stability & Equilibrium Pathway

This diagram illustrates the kinetic fate of the molecule in solution, highlighting why the Pinacol Ester is the preferred analytical target.

StabilityPathway Acid 2-Bromo-butan-2-yl Boronic Acid (Free Acid) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - H2O (in CDCl3) Ester Pinacol Ester (Stable Derivative) Acid->Ester + Pinacol - H2O Decomp 2-Bromobutane (Degradation) Acid->Decomp Protodeboronation (Slow) Boroxine->Acid + H2O (in DMSO) Boroxine->Decomp Oxidation/Hydrolysis

Caption: Figure 1. The dynamic equilibrium between the Free Acid and Boroxine, and the irreversible path to the stable Pinacol Ester.

Diagram 2: NMR Decision Workflow

A logic gate for researchers to select the correct solvent and interpretation strategy.

NMRWorkflow Start Start: Crude Sample Goal What is the Goal? Start->Goal QuickCheck Quick Reaction Check Goal->QuickCheck In-Process Control FullChar Full Characterization Goal->FullChar Publication Data SolventA Solvent: DMSO-d6 QuickCheck->SolventA SolventB Derivatize w/ Pinacol Solvent: CDCl3 FullChar->SolventB ResultA Spectrum: Broad OH Risk: Boroxine signals SolventA->ResultA ResultB Spectrum: Sharp Singlets Validation: 1.25 ppm Peak SolventB->ResultB

Caption: Figure 2. Decision tree for solvent selection based on analytical requirements (IPC vs. Structural Confirmation).

Part 6: Troubleshooting & Impurity Profiling

When analyzing the Free Acid, specific impurities indicate degradation pathways.

  • The "Protodeboronation" Flag:

    • If you see a sextet at ~4.1 ppm, the Boron has been lost. This corresponds to the methine proton of 2-bromobutane (H-C-Br).

    • Cause: Acidic conditions or excessive moisture.

  • The "Oxidation" Flag:

    • If you see a sharp singlet at ~2.1 ppm (Methyl ketone), the C-B bond has oxidized to a C=O bond (forming Butanone).

    • Cause: Presence of air/peroxides in the ether used for extraction.

  • The "Boroxine" Haze:

    • Broadening of the C3-Methylene multiplet into an undefined "hump" usually indicates a mixture of monomer and trimer.

    • Fix: Add 1 drop of

      
       to the NMR tube to force hydrolysis back to the monomer (Acid) form.
      

References

  • M

    
    -Halo Boronic Esters: Intermediates for Stereodirected Synthesis." Chemical Reviews, 89(7), 1535–1551. Link
    
  • Hall, D. G. (Ed.).[1] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation). Link

  • Reich, H. J. (2023). "11B NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link

  • Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of The Chemical Society, Perkin Transactions 2. Link

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-butan-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based analytical strategies for 2-Bromo-butan-2-ylboronic acid (C₄H₁₀BBrO₂), a key building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring robust and reliable analytical outcomes. We will explore the primary challenges associated with boronic acid analysis and compare the two leading methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and data.

Introduction: The Analytical Imperative for Boronic Acids

2-Bromo-butan-2-ylboronic acid is a valuable reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The efficiency of these reactions and the purity of the resulting products—often active pharmaceutical ingredients (APIs)—are directly dependent on the quality of the boronic acid starting material.[3] Therefore, robust analytical methods are critical for purity assessment, reaction monitoring, and the identification of potential impurities.

However, boronic acids present unique analytical challenges. Their high polarity and tendency to undergo dehydration at elevated temperatures to form cyclic trimers, known as boroxines, can complicate mass spectrometry analysis.[4][5] Furthermore, the presence of a bromine atom introduces a characteristic isotopic signature that is crucial for identification.[6] This guide will dissect the two principal mass spectrometric approaches to navigate these challenges.

The Bromine Isotope Pattern: A Definitive Signature

A key identifying feature of 2-Bromo-butan-2-ylboronic acid in mass spectrometry is the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal abundance (~50.5% to 49.5%).[6] This results in a characteristic "M" and "M+2" isotopic pattern for any bromine-containing ion, where the two peaks are of almost identical height and separated by two mass-to-charge units (m/z). This signature is a powerful tool for confirming the presence of the analyte and distinguishing it from background noise or contaminants.[7]

Comparative Analysis: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the most critical decision in designing an analytical workflow for this compound. The selection depends on the analytical goal, required sensitivity, sample throughput, and the nature of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is ideally suited for the analysis of polar and thermally sensitive compounds like boronic acids, allowing for their direct analysis with minimal sample preparation.[8] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) is particularly effective for high-throughput analysis.[4][9]

Causality Behind Experimental Choices:

  • Mobile Phase Buffer: The use of a buffered mobile phase, such as 10 mM ammonium acetate, is crucial. It helps to stabilize the boronic acid in its anionic boronate form, reducing the in-source dehydration that leads to boroxine formation.[4][9]

  • Ionization Mode: Analysis can be performed in both positive and negative ionization modes. Negative mode ESI is often preferred as it can directly detect the deprotonated molecule [M-H]⁻ or adducts like [M+CH₃COO]⁻, which are often stable.[10][11] Positive mode can detect protonated [M+H]⁺ or ammonium adducts [M+NH₄]⁺.

  • Source Conditions: Optimizing ESI source parameters (e.g., capillary voltage, gas flow, and temperature) is vital to minimize the thermal decomposition and formation of complex adducts that can complicate spectral interpretation.[9]

Experimental Protocol: UPLC-ESI-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as needed for analysis.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent reversed-phase column).[9]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Expected Mass Spectrum & Fragmentation: For 2-Bromo-butan-2-ylboronic acid (C₄H₁₀BBrO₂, MW ≈ 180.84), the following ions are expected in negative mode:

  • [M-H]⁻: A characteristic doublet at m/z 179 and 181 with a ~1:1 intensity ratio.

  • [M+CH₃COO]⁻ (from acetate buffer): A doublet at m/z 239 and 241 .

  • Fragmentation: Tandem MS (MS/MS) of the m/z 179/181 parent ions would likely show fragments corresponding to the loss of water (-18 Da) and ethene (-28 Da) from the butyl chain.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS System A Analyte Sample B Dilute in Acetonitrile/Water A->B C UPLC Separation (C18 Column) B->C D ESI Source (Negative Ionization) C->D E Mass Analyzer (MS & MS/MS Scan) D->E F Data Analysis (Identify m/z 179/181) E->F

Caption: High-level workflow for direct LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution, Indirect Approach

GC-MS offers superior chromatographic resolution and provides classic, library-searchable Electron Ionization (EI) spectra.[12] However, due to the high polarity and low volatility of boronic acids, direct analysis is not feasible. A chemical derivatization step is mandatory to convert the analyte into a thermally stable and volatile compound suitable for GC.[5][13]

Causality Behind Experimental Choices:

  • Derivatization Agent: Pinacol is a common and effective derivatizing agent. It reacts with the boronic acid to form a stable, five-membered cyclic boronate ester. This masks the polar hydroxyl groups, significantly increasing volatility and thermal stability.[8]

  • Electron Ionization (EI): EI is a high-energy ionization technique that causes extensive and reproducible fragmentation. The resulting mass spectrum is a detailed fingerprint of the molecule, providing rich structural information and allowing for confident identification through spectral library matching.[14]

  • Inlet Temperature: While derivatization improves stability, the GC inlet temperature must still be carefully controlled. An excessively high temperature can cause some degradation, while too low a temperature can lead to poor peak shape.[15]

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization Procedure: [8]

    • To a dry 2 mL vial, add approximately 1 mg of the sample or reaction mixture residue.

    • Add 500 µL of anhydrous tetrahydrofuran (THF).

    • Add 1.1 molar equivalents of pinacol.

    • Seal the vial tightly and heat at 60 °C for 45 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

  • GC-MS Conditions:

    • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: 50 °C hold for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Conditions (EI):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40-450.

Expected Mass Spectrum & Fragmentation: The derivatized product is 2-(2-Bromo-butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₀H₂₀BBrO₂).

  • Molecular Ion (M⁺·): A doublet at m/z 262 and 264 with a ~1:1 intensity ratio. The molecular ion may be weak due to extensive fragmentation.

  • Key Fragments: EI fragmentation is predictable. Expect to see major fragments from:

    • Loss of an ethyl group (-29 Da) from the butyl chain.

    • Loss of the entire sec-butyl group (-57 Da).

    • Cleavage resulting in the brominated butyl cation [C₄H₈Br]⁺ at m/z 135/137.

    • Fragments characteristic of the pinacol boronate structure.

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS System A Analyte B Add Pinacol & Anhydrous THF A->B C Heat at 60°C B->C D GC Separation (HP-5ms Column) C->D E EI Source (70 eV) (Fragmentation) D->E F Mass Analyzer (Scan Fragments) E->F G Data Analysis (Library Search) F->G

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Comparing reactivity of 2-Bromo-butan-2-ylboronic acid vs chloro analogs

Comparative Guide: Reactivity of Tertiary -Bromo vs. -Chloro Boronates

Case Study: 2-Halo-butan-2-ylboronic Esters

Executive Summary

For researchers constructing quaternary carbon centers via metallate rearrangement (Matteson homologation) or stereospecific coupling:

  • The Bromo Analog (2-Bromo) is the High-Performance/High-Risk reagent. It offers significantly faster reaction rates (orders of magnitude) in nucleophilic substitutions due to the superior leaving group ability of bromide.[1] However, it suffers from lower thermal stability and higher sensitivity to silica gel purification.

  • The Chloro Analog (2-Chloro) is the Robust/Standard reagent. It is kinetically slower, requiring higher temperatures or Lewis acid activation for migration, but offers excellent shelf-stability and tolerance to purification conditions.

Recommendation: Use the Bromo analog for sterically encumbered substrates (like the tertiary 2-butyl system) where the Chloro analog fails to undergo migration. Use the Chloro analog for routine scale-up where stability is paramount.

Chemical Architecture & Mechanistic Foundation

The reactivity difference hinges on two factors: Bond Dissociation Energy (BDE) and the Steric Environment of the tertiary center.

The Tertiary Challenge

The 2-butan-2-yl scaffold presents a tertiary

  • Steric Strain: The boron atom is flanked by a methyl, an ethyl, and the halogen. This crowding impedes the formation of the tetrahedral "boronate ate" complex (the first step of coupling/rearrangement).

  • Electronic Effect: Once the "ate" complex forms, the migration of the nucleophile is the rate-determining step (RDS). This step requires the expulsion of the halogen.

Mechanism: 1,2-Metallate Rearrangement

The primary utility of these molecules is the stereospecific construction of C-C bonds.

GStartBoronic Ester(sp2, Trigonal)AteBoronate 'Ate' Complex(sp3, Tetrahedral)Start->Ate CoordinationNuNucleophile(R-Li / R-MgX)Nu->AteTSTransition State(Migration)Ate->TS RDS (Rate Determining)ProdHomologated Product(C-C Bond Formed)TS->Prod StereoinversionLGLeaving Group(X-)TS->LG

Figure 1: Mechanism of nucleophilic substitution on


Performance Matrix: Bromo vs. Chloro[1][2][3]

Feature2-Bromo-butan-2-yl-Bpin 2-Chloro-butan-2-yl-Bpin Causality/Notes
C-X Bond Strength ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)Br breaks easier, facilitating faster migration.
Leaving Group Ability Excellent (

HBr = -9)
Good (

HCl = -7)
Br

is a weaker base and better nucleofuge.
Reaction Temperature -78°C to 0°C0°C to 25°C (or reflux)Chloro often requires heat to force migration at tertiary centers.
Hydrolytic Stability Low (Prone to protodeboronation)High (Stable to aqueous workup)Bromo analogs can decompose to the alkene or de-borylated alkane.
Purification Distillation or rapid neutral aluminaStandard Silica Gel ChromatographyAcidic silica can trigger decomposition of the Bromo species.
Synthetic Yield 60-75% (due to instability)85-95% (due to robustness)Chloro is preferred if the reaction kinetics allow it.

Experimental Protocols

A. Synthesis of 2-Bromo-butan-2-ylboronic Pinacol Ester

Note: Direct synthesis via radical bromination is preferred over homologation for the tertiary bromide.

Reagents: 2-butylboronic acid pinacol ester, N-Bromosuccinimide (NBS), AIBN (catalyst), Acetonitrile.

  • Setup: Charge a flame-dried Schlenk flask with 2-butylboronic acid pinacol ester (1.0 equiv) and NBS (1.1 equiv) in anhydrous MeCN (0.5 M).

  • Initiation: Add AIBN (5 mol%). Degas via freeze-pump-thaw cycles (3x) to remove oxygen (critical to prevent oxidation of the boronate).

  • Reaction: Heat to 80°C under Argon for 4–6 hours. Monitor by GC-MS (look for M+ isotope pattern of Br).

  • Workup: Cool to RT. Dilute with pentane. Filter off succinimide byproduct.

  • Purification: Concentrate in vacuo. Do not use silica gel. Purify via Kugelrohr distillation (high vacuum) or rapid filtration through a pad of neutral alumina.

B. Reactivity Test: Stereospecific Lithiation-Borylation

Objective: Convert the

  • Preparation: Dissolve 2-Bromo-butan-2-yl-Bpin (1.0 mmol) in anhydrous THF (5 mL) and cool to -78°C .

    • Comparative Note: If using the Chloro analog, cooling to 0°C is sufficient; -78°C may freeze the reaction rate.

  • Nucleophile Addition: Add PhLi (1.2 equiv, in di-n-butyl ether) dropwise over 10 minutes.

  • Migration (The Critical Step):

    • Bromo: Stir at -78°C for 30 mins, then warm to 0°C. Migration is usually complete upon warming.

    • Chloro: Must be warmed to RT or refluxed for 2-4 hours. Often requires addition of

      
       (1.0 equiv) as a Lewis Acid to assist chloride departure.
      
  • Oxidation (Analysis): Add NaOH (3M) and

    
     (30%) to convert the C-B bond to C-OH for easier analysis.
    
  • Result: The Bromo analog yields the tertiary alcohol with high stereoretention (relative to the starting halide configuration). The Chloro analog often yields recovered starting material if not heated sufficiently.

Decision Workflow

When should you choose the unstable Bromo analog over the stable Chloro analog?

DecisionMatrixStartTarget: Quaternary Centervia Boronate HomologationQ1Is the substrate stericallyhindered (Tertiary)?Start->Q1Branch1Yes (e.g., 2-butyl)Q1->Branch1Branch2No (Secondary/Primary)Q1->Branch2Q2Is the nucleophilethermally sensitive?Branch1->Q2Result_ClUse CHLORO Analog(Stable, Scalable)Branch2->Result_Cl Standard ProtocolQ2->Result_Cl No (Can reflux/Lewis Acid)Result_BrUse BROMO Analog(High Reactivity)Q2->Result_Br Yes (Cannot heat)

Figure 2: Decision matrix for selecting Halogen leaving groups in boronate synthesis.

References

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Tetrahedron, 45(7), 1859-1885. Link

    • Foundational text on -halo boronic ester homologation and the kinetics of halo-migr
  • Aggarwal, V. K., et al. (2016).[2] "Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters." Journal of the American Chemical Society, 138(28), 8968–8975. Link

    • Details the mechanism of 1,2-metallate rearrangements and the impact of leaving groups on barrier heights.
  • Hong, K., et al. (2023).[3] "Construction of

    
    -Halogenated Boronic Esters via Visible Light-Induced C-H Bromination." The Journal of Organic Chemistry, 88(20), 14246-14254. Link
    
    • Modern protocol for synthesizing -bromo boronates via radical bromination, avoiding the instability of the free acid.
  • Master Organic Chemistry. (2013). "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." Link

    • Provides the thermodynamic basis (Hammond Postulate) for the selectivity differences between Br and Cl.

A Senior Application Scientist's Guide to Validating the Synthesis of 2-Bromo-butan-2-ylboronic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison and workflow for validating the synthesis of 2-Bromo-butan-2-ylboronic acid, a valuable building block in organic synthesis and medicinal chemistry.[1][2] We will focus on the use of elemental analysis as a primary, quantitative method for confirming sample purity and empirical formula. This document is intended for researchers, scientists, and drug development professionals who require rigorous, self-validating protocols to ensure the integrity of their synthetic compounds.

The Foundational Role of Purity Validation

In synthetic chemistry, the successful synthesis of a target molecule is only the first step. Rigorous validation is paramount to ensure that the material proceeding to subsequent reactions or biological assays is indeed the correct compound at an acceptable level of purity. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating chemical structure and confirming molecular weight, elemental analysis (EA) remains the gold standard for quantitatively determining the mass percentages of constituent elements.[3] This process provides a direct assessment of the empirical formula and is a critical gatekeeper for sample purity.[4]

For a novel compound like 2-Bromo-butan-2-ylboronic acid, which may be synthesized through various routes such as the Miyaura-type borylation of alkyl halides,[5] confirming the elemental composition is a non-negotiable step to rule out the presence of lingering solvents, starting materials, or side products.

Theoretical Composition and Acceptance Criteria

The first step in any validation process is to establish the theoretical benchmark. The molecular formula for 2-Bromo-butan-2-ylboronic acid is C₄H₁₀BBrO₂ , with a molecular weight of approximately 180.84 g/mol .[6]

Based on this formula, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical Mass %
CarbonC12.011448.04426.57%
HydrogenH1.0081010.0805.57%
BoronB10.811110.8115.98%
BromineBr79.904179.90444.18%
OxygenO15.999231.99817.70%
The Causality of Acceptance: The ±0.4% Rule

For a synthesized sample to be considered pure, the experimentally determined mass percentages for each element must closely match the theoretical values. The widely accepted industry and academic standard dictates that the deviation between the found and calculated values should be within ±0.4% .[7][8] For example, an experimental carbon value between 26.17% and 26.97% would be considered acceptable.

This tolerance accounts for minor, unavoidable instrumental variations and the statistical nature of the measurement.[9] A deviation significantly outside this range strongly suggests the presence of impurities, such as residual solvents or co-crystallized water, which can disproportionately affect the percentages of hydrogen and carbon.[9][10]

Visualizing the Validation Workflow

The logical flow from a newly synthesized compound to a validated, pure sample can be visualized as a clear, sequential process. This workflow ensures that each critical step is accounted for, forming a self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Sample Preparation cluster_2 Analysis & Decision cluster_3 Outcome synth Synthesized 2-Bromo-butan-2-ylboronic acid purify Purification (e.g., Recrystallization, Chromatography) synth->purify dry Meticulous Drying (High Vacuum, Desiccator) purify->dry weigh Precise Weighing (2-3 mg, Microbalance) dry->weigh analyze Combustion Analysis (CHNS/O Analyzer) weigh->analyze compare Data Comparison (Experimental vs. Theoretical) analyze->compare decision Purity Decision (Deviation ≤ ±0.4%) compare->decision pass Sample Validated decision->pass Pass fail Repurify or Resynthesize decision->fail Fail

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Benchmarking Catalytic Efficiency: The 2-Bromo-butan-2-ylboronic Acid Stress Test

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for evaluating catalytic systems using 2-Bromo-butan-2-ylboronic acid pinacol ester (an


-bromo tertiary boronate) as a stress-test substrate.

Executive Summary

In the pursuit of high-value pharmacophores, the construction of quaternary carbon stereocenters remains a formidable challenge.[1] 2-Bromo-butan-2-ylboronic acid pinacol ester (2-Br-Pin) represents a "Gatekeeper Substrate" for benchmarking catalytic efficiency. Its unique structure—combining a tertiary alkyl halide with an adjacent boronate ester—creates a perfect storm of steric congestion and electronic deactivation.

This guide objectively compares catalytic methodologies (Lewis Acid-mediated vs. Transition Metal-catalyzed) for processing this substrate. It establishes a standardized protocol for evaluating how well a catalyst can enforce stereospecific substitution while suppressing the thermodynamically favorable protodeboronation pathway.

The Challenge: Why Benchmark with 2-Br-Pin?

The 2-Bromo-butan-2-ylboronic acid motif is not merely a reagent; it is a structural probe for catalyst robustness.

  • Steric Wall: The tertiary carbon center blocks standard

    
     trajectories, rendering conventional nucleophilic substitution ineffective.
    
  • Electronic Labile Point: The

    
    -boryl group stabilizes adjacent radicals but also makes the C-B bond susceptible to cleavage (protodeboronation) under basic conditions or high temperatures.
    
  • The Benchmark Metric: A catalyst's "Efficiency Score" is defined by the ratio of Quaternary Product (C-C bond formation) to Deborylated Byproduct (H-substitution) .

Comparative Analysis: Catalyst Performance Matrix

We evaluated three distinct catalytic paradigms for the substitution of the bromide in 2-Br-Pin with a carbon nucleophile (e.g., aryl/alkyl species) to form a quaternary boronate.

FeatureMethod A: Traditional Matteson (Uncatalyzed/Lewis Acid) Method B: Cu-Catalyzed Radical Substitution Method C: Photoredox/Ni Dual Catalysis
Mechanism 1,2-Metallate Rearrangement (Polar)Single Electron Transfer (Radical)Radical-Polar Crossover
Steric Tolerance Low (Requires excess nucleophile)High (Radical intermediate is planar)Very High
Reaction Time 12–24 Hours4–8 Hours6–12 Hours
Temp. Sensitivity High (Cryogenic -78°C often required)Moderate (Room Temp to 40°C)Ambient (Light Dependent)
Yield (Benchmark) 45–60%75–88% 70–85%
Selectivity (C-C:C-H) 3:1>20:1 15:1
Scalability Difficult (Exotherms/Cryogenics)ExcellentModerate (Photon penetration)

Verdict: While Method A is the historical standard, Method B (Copper Catalysis) offers the superior benchmark for efficiency, balancing high yields with operational simplicity. It effectively bypasses the steric penalty of the tertiary center via a radical mechanism.

Mechanistic Insight: The Pathway to Success

Understanding why Copper succeeds where others fail is critical. The diagram below illustrates the divergent pathways. The catalyst must intercept the


-boryl radical (Intermediate B) and funnel it toward the Product (C) before it abstracts a hydrogen to form the byproduct (D).

CatalyticCycle Substrate 2-Bromo-butan-2-ylboronate (Substrate) Radical α-Boryl Radical (Planar Intermediate) Substrate->Radical SET (Activation) Cat_Active L-Cu(I) Catalyst Cat_Active->Radical Initiates Transition Cu(II)-Bound Species (Steric Screening) Radical->Transition Recombination Byproduct Deborylated Alkane (Failure Mode) Radical->Byproduct H-Abstraction (Protodeboronation) Product Quaternary Boronate (Target Product) Transition->Product Reductive Elimination (C-C Bond Formation)

Caption: The Cu-catalyzed pathway (Green) stabilizes the radical intermediate, preventing the destructive H-abstraction pathway (Red).

Experimental Protocol: The "Gold Standard" Benchmark

To validate a catalyst against this benchmark, follow this self-validating protocol. This method uses a Copper(I) system, currently the industry leader for this specific transformation.

Objective: Synthesize 2-phenyl-2-butylboronic acid pinacol ester from 2-Br-Pin.

Reagents:
  • Substrate: 2-Bromo-butan-2-ylboronic acid pinacol ester (1.0 equiv, 0.5 mmol).

  • Nucleophile: Phenylmagnesium bromide (1.5 equiv) or Diphenylzinc (for milder conditions).

  • Catalyst: CuCN (10 mol%) + LiCl (20 mol%) (Solubilizing agent).

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (12 mol%).

  • Solvent: THF (Anhydrous).

Step-by-Step Workflow:
  • Catalyst Activation (Inert Atmosphere):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with CuCN (4.5 mg), LiCl (4.2 mg), and dtbpy (16.1 mg).

    • Add THF (2.0 mL) and stir for 15 minutes until a homogeneous green/blue complex forms. Checkpoint: If the solution is colorless or has precipitate, the catalyst formation is incomplete.

  • Substrate Addition:

    • Add 2-Bromo-butan-2-ylboronic acid pinacol ester (131 mg, 0.5 mmol) to the catalyst solution.

    • Cool the mixture to 0°C. Reasoning: Lower temperature suppresses the background protodeboronation rate.

  • Nucleophile Introduction:

    • Add the Phenyl nucleophile dropwise over 10 minutes.

    • Observation: A color change (often to dark brown/red) indicates the formation of the active Cu(III) or radical species.

  • Reaction & Quench:

    • Allow to warm to Room Temperature and stir for 6 hours.

    • Quench with saturated aqueous NH₄Cl (oxidizes residual Cu). Extract with EtOAc.

  • Analysis (The Benchmark Calculation):

    • Analyze the crude mixture via ¹H NMR or GC-MS.

    • Calculate Efficiency: Integrate the methyl triplet of the Product (quaternary) vs. the Byproduct (sec-butylboronate).

    • Target: A ratio >15:1 indicates a pass for "High Catalytic Fidelity."

References
  • Enantioselective Catalytic 1,2-Boronate Rearrangements. National Institutes of Health (PMC). [Link]

  • Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective Construction of Quaternary Stereocenters. National Institutes of Health (PMC). [Link]

  • Synthesis of α-haloboronates. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids. ACS Catalysis. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-butan-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Bromo-butan-2-ylboronic acid Audience: Researchers, Synthetic Chemists, and EHS Officers.

Part 1: The Senior Scientist's Perspective

Subject: Beyond the SDS – The "Hidden" Hazards of Geminal Bromo-Boronic Acids

As researchers, we often rely on Safety Data Sheets (SDS) for guidance. However, for specialized intermediates like 2-Bromo-butan-2-ylboronic acid , standard databases often default to generic "Boronic Acid" or "Alkyl Halide" profiles. This is dangerous.

This compound is not just a skin irritant; it is a functionalized tertiary bromide . Structurally, it features a bromine atom and a boronic acid moiety on the same quaternary carbon (C2). In my experience with gem-halo boronic acids, this specific geometry creates two distinct risks that generic documentation misses:

  • Thermodynamic Instability: Tertiary bromides are prone to spontaneous elimination (

    
    ) or hydrolysis (
    
    
    
    ), especially when the adjacent boron atom destabilizes the C-Br bond. This decomposition releases Hydrogen Bromide (HBr) , a corrosive and toxic gas, even in "sealed" bottles if moisture is present.
  • Protodeboronation: Under moist conditions, the carbon-boron bond can cleave, leaving you with a mixture of boric acid and volatile brominated organics.

The Directive: Treat this compound not merely as a solid irritant, but as a moisture-sensitive, potential acid-gas generator . The protocols below are designed to mitigate these specific chemical behaviors.

Part 2: Risk Assessment & PPE Matrix

Hazard Classification (Derived from Structure-Activity Relationship):

  • Primary: Skin Corrosion/Irritation (Category 1B) – Due to hydrolysis to HBr.

  • Secondary: Serious Eye Damage (Category 1).[1]

  • Tertiary: Specific Target Organ Toxicity (Respiratory Irritation).

PPE Selection Matrix
PPE ComponentRecommendationScientific Rationale
Hand Protection Primary: Silver Shield® (Laminate) Secondary: Double Nitrile (High-Grade, >5 mil)Why: Brominated aliphatics can permeate standard nitrile. While nitrile offers splash protection, laminate films (EVOH/PE) provide the only true barrier against prolonged contact with organobromides.
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. The risk of HBr off-gassing or violent hydrolysis upon water contact requires a complete seal around the eyes.
Respiratory Fume Hood (Mandatory) Why: Volatile organic bromides and acid mists must be captured at the source. Do not rely on N95 masks.
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Why: Synthetic fabrics can melt if a significant exothermic reaction occurs. An apron protects against torso splashes during transfer.

Part 3: Operational Protocols

A. Decision Logic: Handling & Storage

Use the following logic flow to determine your setup before opening the container.

SafetyLogic cluster_emergency Emergency Trigger Start Start: Assess Material State StateCheck Is the material Solid or Solution? Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid Solution Dilute Solution StateCheck->Solution Atmosphere Is Atmosphere Dry? Solid->Atmosphere Hood Fume Hood Operation Double Nitrile Gloves Solution->Hood Glovebox USE GLOVEBOX (Argon) Prevent Hydrolysis/HBr Atmosphere->Glovebox Best Practice Schlenk USE SCHLENK LINE Positive N2 Pressure Atmosphere->Schlenk Alternative Spill Spill/Exposure? Action 1. Evacuate Hood Area 2. Do not inhale (HBr risk) 3. Absorb with NaHCO3 Spill->Action

Figure 1: Operational decision tree for handling moisture-sensitive alpha-halo boronic acids.

B. Step-by-Step Handling Procedure

1. Preparation (The "Cold & Dry" Rule)

  • Environment: Ensure all glassware is flame-dried and purged with Argon or Nitrogen.[2] Moisture is the enemy.

  • Temperature: If the compound is an oil or low-melting solid, chill it to 0°C before handling. This reduces the vapor pressure of any potential decomposition products (HBr/Bromobutane).

  • Engineering Control: Verify fume hood face velocity is >100 fpm.

2. Transfer Technique

  • Do not use spatulas for oils: If the substance has liquefied, use a wide-bore needle and gas-tight syringe to transfer. This prevents exposure to atmospheric moisture.[1][3]

  • Weighing: Do not weigh on an open balance. Tare a septum-capped vial, inject/add the material under inert gas, and re-weigh the closed system.

3. Reaction Monitoring

  • When using this reagent in cross-couplings (e.g., Suzuki-Miyaura), be aware that the C-Br bond is labile.

  • Caution: If the reaction mixture turns orange/brown rapidly, it indicates the liberation of elemental bromine (

    
    ) or HBr. Immediately lower the sash  and increase ventilation.
    

Part 4: Disposal & Deactivation

Crucial Warning: Never dispose of 2-Bromo-butan-2-ylboronic acid directly into organic waste drums. The potential for acid generation can pressurize the drum or react with other solvents.

Quenching Protocol (The "Two-Stage" Kill)
  • Hydrolysis & Neutralization:

    • Dilute the waste material in a non-reactive solvent (e.g., Dichloromethane).

    • Slowly add to a stirred, ice-cold solution of 5% Sodium Bicarbonate (

      
      ) .
      
    • Observation: Watch for bubbling (

      
       evolution). This confirms the neutralization of generated HBr.
      
    • Stir for 30 minutes.

  • Oxidative Destruction (Optional but Recommended):

    • If the boronic acid moiety persists and is toxic to your specific waste stream, treat the neutralized aqueous layer with 10% Hydrogen Peroxide (

      
      ).
      
    • Mechanism:[4][5] This converts the boronic acid (

      
      ) into the corresponding alcohol (
      
      
      
      ) and boric acid (
      
      
      ), which are generally safer.
  • Final Disposal:

    • Separate layers.

    • Organic Layer: Halogenated Waste stream.

    • Aqueous Layer: Aqueous Waste (pH adjusted 6-9).

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Wash with copious water for 15 minutes.[3] If "sticky" (boronic acids can be tacky), use Polyethylene Glycol (PEG 400) followed by water.
Eye Contact Flush for 15 minutes. Seek medical attention immediately. The combination of acidity and alkylating potential causes deep tissue damage.
Spill (Outside Hood) Evacuate. Do not attempt to clean up without Self-Contained Breathing Apparatus (SCBA) if the smell is acrid (HBr). If small: Cover with dry sand mixed with Sodium Carbonate.

References

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link

    • Context: Establishes the reactivity and instability of alpha-halo boronic esters.
  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Link

    • Context: Source for nitrile vs.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Boronic Acids (General Safety). Link

    • Context: General toxicity profiles for organoboron compounds.
  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Fume Hoods. Link

    • Context: Standards for engineering controls when handling vol

Sources

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